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  • Product: Cyclohexylamine Hydroiodide
  • CAS: 45492-87-3

Core Science & Biosynthesis

Foundational

Synthesis and Purification of Cyclohexylamine Hydroiodide: A Technical Guide for Advanced Materials Applications

Executive Summary & Mechanistic Principles Cyclohexylamine hydroiodide, formally known as cyclohexylammonium iodide (CHAI), is a highly valuable organic-inorganic salt (CAS: 45492-87-3)[1]. While traditionally utilized a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Principles

Cyclohexylamine hydroiodide, formally known as cyclohexylammonium iodide (CHAI), is a highly valuable organic-inorganic salt (CAS: 45492-87-3)[1]. While traditionally utilized as a halogenated activator in flux-cored solders[2], CHAI has recently emerged as a critical precursor and passivating agent in the development of next-generation optoelectronics. Specifically, it is deployed to engineer 2D/3D heterojunctions in formamidinium lead iodide ( FAPbI3​ ) perovskite solar cells, effectively passivating grain boundary defects and suppressing non-radiative recombination[3]. Furthermore, recent breakthroughs (November 2025) have demonstrated that CHAI functions as a facet-selective additive, governing crystallization kinetics to yield highly stable, single-oriented perovskite films[4].

Causality in Synthetic Design

The synthesis of CHAI relies on the direct acid-base neutralization of cyclohexylamine (a primary aliphatic amine) with hydroiodic acid (a strong mineral acid)[5].

  • Thermodynamic Control: The protonation of the amine is highly exothermic. Without strict temperature control, localized heating accelerates the oxidation of the iodide anion ( I− ) to elemental iodine ( I2​ ), which severely discolors the product and degrades its purity.

  • Atmospheric Control: Hydroiodic acid is inherently susceptible to aerial oxidation. Conducting the reaction under an inert nitrogen ( N2​ ) atmosphere is a non-negotiable parameter to maintain the oxidation state of the iodide[6].

  • Solvent & Anti-Solvent Selection: Ethanol is chosen as the primary reaction medium due to its ability to solubilize both the free-base amine and the aqueous acid while facilitating easy removal via evaporation. Cold diethyl ether is utilized as an anti-solvent wash because it selectively dissolves trace unreacted amine and any formed iodine, leaving the highly polar CHAI salt completely insoluble.

Quantitative Specifications & Stoichiometry

To ensure a self-validating protocol, the stoichiometry must account for the concentration of the aqueous acid. Hydroiodic acid is typically supplied as a 57% w/w aqueous solution. To guarantee complete protonation of the amine without leaving a massive excess of corrosive acid, a precise 1.05 molar equivalent of HI is utilized.

Table 1: Reagent Specifications and Self-Validating Stoichiometry

ReagentMW ( g/mol )EquivalentsAmount UsedDensity / Conc.Moles (mmol)
Cyclohexylamine 99.171.0010.0 g (11.5 mL)0.867 g/mL100.8 mmol
Hydroiodic Acid 127.911.0523.7 g (13.9 mL)57% w/w, 1.70 g/mL105.8 mmol
Absolute Ethanol 46.07Solvent50.0 mL--
Diethyl Ether 74.12Wash3 x 20.0 mL--

Calculation Check: 105.8 mmol of HI requires 13.53 g of pure HI. Given the 57% w/w concentration, the required mass of the solution is 13.53/0.57=23.74 g. At a density of 1.70 g/mL, this equates to exactly 13.96 mL of aqueous HI.

Experimental Workflow & Self-Validating Protocol

The following methodology details the bench-scale synthesis of high-purity cyclohexylammonium iodide.

Step-by-Step Methodology
  • Inertion and Preparation: Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen gas inlet. Purge the system with N2​ for 10 minutes. Add 10.0 g of cyclohexylamine and 50 mL of absolute ethanol to the flask. Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Controlled Neutralization: Charge the dropping funnel with 14.0 mL of 57% aqueous hydroiodic acid. Begin vigorous stirring and add the HI solution dropwise over a period of 30 minutes. Causality: The dropwise addition into a chilled solution dissipates the heat of neutralization, preventing the thermal degradation of HI into I2​ .

  • Maturation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour under continuous N2​ flow to ensure complete thermodynamic conversion to the salt.

  • Solvent Evaporation: Transfer the pale-yellow solution to a rotary evaporator. Remove the ethanol and water under reduced pressure (approx. 40–45 °C water bath) until a crude, off-white crystalline solid precipitates entirely.

  • Trituration and Purification: Suspend the crude solid in 20 mL of ice-cold diethyl ether. Transfer the suspension to a Büchner funnel and filter under vacuum. Wash the filter cake with an additional 2 x 20 mL of cold diethyl ether. Causality: The ether wash strips away residual water, unreacted cyclohexylamine, and trace iodine, yielding a brilliant white powder.

  • Vacuum Drying: Transfer the purified crystals to a vacuum desiccator. Dry at 40 °C under high vacuum (≤ 1 mbar) for 12 hours to remove all volatile organics.

G A Cyclohexylamine (Solvent: Ethanol, 0°C) C Neutralization Reaction (Exothermic, N2 atm) A->C Vigorous Stirring B Hydroiodic Acid (57% aq, Stabilized) B->C Dropwise addition (30 min) D Solvent Evaporation (Rotary Evaporator, 45°C) C->D Complete reaction (1 hr) E Washing & Trituration (Cold Diethyl Ether) D->E Crude solid isolation F Cyclohexylammonium Iodide (Pure White Crystals) E->F Vacuum Drying (12 hr)

Figure 1: Step-by-step synthetic workflow for cyclohexylamine hydroiodide under inert conditions.

Logical Relationships in Advanced Applications

In the realm of photovoltaics, the synthesized CHAI is not merely a passive component but an active structural director. When applied to 3D perovskite films, the bulky cyclohexyl ring cannot fit within the standard 3D Goldschmidt tolerance factor. Instead, it forces the formation of a 2D capping layer. This logical progression directly correlates to enhanced device stability.

PSC A 3D Perovskite Film (e.g., FAPbI3) C 2D/3D Heterojunction Formation A->C B Cyclohexylammonium Iodide (CHAI) B->C Surface Treatment D Defect Passivation & Trap Reduction C->D Steric Hindrance E Enhanced PCE & Moisture Stability D->E Suppressed Recombination

Figure 2: Mechanism of 3D perovskite surface passivation using cyclohexylammonium iodide.

Analytical Validation

To confirm the success of the self-validating protocol, the final product must be subjected to standard analytical characterization:

  • Appearance: The product must present as a white to almost-white crystalline powder. Any yellow or brown discoloration indicates iodine contamination[1].

  • Melting Point: Pure cyclohexylammonium iodide exhibits a sharp melting point at 194 °C [7]. A depressed or broad melting range indicates residual moisture or unreacted amine.

  • Purity: Titration (argentometric for iodide or non-aqueous acid-base for the amine) should yield a purity of >98.0%[7].

References

  • Chinese Academy of Sciences (DICP) - Researchers Achieve Single-oriented Perovskite Films Through Solvent-Additive Cascade Strategy (November 2025). Available at:[Link][4]

  • RSC Publishing - Cetrimonium bromide and potassium thiocyanate assisted post-vapor treatment approach to enhance power conversion efficiency and stability of FAPbI3 perovskite solar cells (January 2023). Available at:[Link][3]

  • GeeksforGeeks - Hydroiodic Acid Formula, Properties, and Uses. Available at: [Link][5]

  • European Patent Office - Flux, Resin Flux Cored Solder Using Flux, and Soldering Method (EP 4000). Available at: [Link][2]

Sources

Exploratory

An In-depth Technical Guide to Cyclohexylamine Hydroiodide: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract Cyclohexylamine hydroiodide, the salt formed from the aliphatic amine cyclohexylamine and hydroiodic acid, is a compound with applications in diver...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylamine hydroiodide, the salt formed from the aliphatic amine cyclohexylamine and hydroiodic acid, is a compound with applications in diverse fields, including as an intermediate in pharmaceutical synthesis and in the development of advanced materials such as perovskite solar cells. This technical guide provides a comprehensive overview of cyclohexylamine hydroiodide, beginning with the historical context of amine salt chemistry that led to its study. It details the fundamental principles and methodologies for its synthesis, purification, and characterization. The guide presents a step-by-step experimental protocol for its preparation in a laboratory setting, supported by an analysis of the underlying chemical principles. Furthermore, it discusses the key physicochemical properties and provides an overview of its known applications and safety considerations. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, drug development, and materials science.

Introduction and Historical Context

The study of amine salts is foundational to modern organic chemistry, with its roots in the 19th-century investigations into the nature of amines by pioneering chemists like August Wilhelm von Hofmann.[1] Hofmann's work established the classification of amines and their ability to form salts with acids, analogous to the formation of ammonium salts from ammonia.[1] These early studies laid the groundwork for understanding the properties and reactivity of a vast array of organic compounds.

While the precise date and discoverer of cyclohexylamine hydroiodide are not prominently documented in readily available historical records, its synthesis and study are a logical extension of the broader exploration of amine chemistry. The parent amine, cyclohexylamine, is a well-established industrial chemical produced primarily through the catalytic hydrogenation of aniline.[2][3] The formation of its hydroiodide salt follows the general and well-understood acid-base reaction between an amine and a hydrohalic acid. The interest in specific amine salts, such as the hydroiodide, often arises from their unique physical properties (e.g., crystallinity, solubility) or their utility in specific synthetic transformations.

Synthesis of Cyclohexylamine Hydroiodide

The synthesis of cyclohexylamine hydroiodide is a straightforward acid-base reaction between cyclohexylamine and hydroiodic acid. The lone pair of electrons on the nitrogen atom of the amine acts as a Brønsted-Lowry base, accepting a proton from the hydroiodic acid. This results in the formation of the cyclohexylammonium cation and the iodide anion, which together form the ionic salt.

Precursor Synthesis: Cyclohexylamine

The primary industrial route to cyclohexylamine is the catalytic hydrogenation of aniline.[2][3] This process typically employs nickel or cobalt-based catalysts under high pressure and temperature.[2] Another method involves the alkylation of ammonia with cyclohexanol.[3] For laboratory-scale synthesis, reductive amination of cyclohexanone is also a viable route.

Synthesis of Cyclohexylamine Hydroiodide: A Detailed Protocol

This section provides a detailed, self-validating protocol for the laboratory synthesis of cyclohexylamine hydroiodide.

Reaction Scheme:

Materials and Equipment:

  • Cyclohexylamine (freshly distilled is recommended)

  • Hydroiodic acid (57% in water)

  • Anhydrous diethyl ether

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator (optional)

  • Drying oven

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of cyclohexylamine (e.g., 10.0 g, 0.101 mol) in a suitable volume of anhydrous diethyl ether (e.g., 100 mL). Place the flask in an ice bath and stir the solution.

  • Acid Addition: Slowly add a stoichiometric equivalent of hydroiodic acid (57% in water, e.g., approximately 22.4 g or 13.2 mL, 0.101 mol) to the stirred solution of cyclohexylamine using a dropping funnel. The addition should be done dropwise to control the exothermic reaction. A white precipitate of cyclohexylamine hydroiodide will form.

  • Reaction Completion and Isolation: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified cyclohexylamine hydroiodide in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Causality Behind Experimental Choices:

  • Use of Diethyl Ether: Diethyl ether is a good solvent for the starting cyclohexylamine but a poor solvent for the ionic product, cyclohexylamine hydroiodide. This difference in solubility allows for the precipitation of the product as it is formed, driving the reaction to completion and simplifying its isolation.

  • Ice Bath and Slow Addition: The reaction between an amine and a strong acid is exothermic. Using an ice bath and adding the acid slowly helps to control the reaction temperature, preventing potential side reactions and ensuring safety.

  • Washing with Cold Diethyl Ether: Washing the product with a cold solvent minimizes the loss of the desired product while effectively removing soluble impurities.

Diagram of Synthesis Workflow:

Caption: Experimental workflow for the synthesis of cyclohexylamine hydroiodide.

Physicochemical Properties

A thorough understanding of the physicochemical properties of cyclohexylamine hydroiodide is essential for its handling, application, and characterization.

PropertyValueSource(s)
Molecular Formula C₆H₁₄IN[4]
Molecular Weight 227.09 g/mol [4]
Appearance White to almost white powder/crystal[5]
Melting Point 194 °C[6]
Solubility Soluble in water.
CAS Number 45492-87-3[4]

Characterization Techniques

Melting Point Determination

The melting point is a crucial indicator of the purity of a crystalline solid. A sharp melting point range close to the literature value suggests a high degree of purity.[7]

Procedure:

  • A small, dry sample of cyclohexylamine hydroiodide is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated slowly, and the temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[7]

Spectroscopic Analysis

Spectroscopic methods are indispensable for confirming the structure of the synthesized compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of cyclohexylamine hydroiodide is expected to show characteristic absorptions for the ammonium group (N-H stretching and bending) and the cyclohexyl ring (C-H and C-C stretching and bending). The broad N-H stretching vibrations in the salt are typically found in the region of 3200-2800 cm⁻¹. The C-H stretching of the cyclohexane ring appears just below 3000 cm⁻¹.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information on the different types of protons in the molecule. The protons on the carbon adjacent to the nitrogen will be deshielded and appear at a higher chemical shift. The other protons of the cyclohexane ring will appear as a complex multiplet in the aliphatic region. The protons on the nitrogen will likely be a broad signal, and its chemical shift can be solvent-dependent.

    • ¹³C NMR: The carbon NMR spectrum will show the number of non-equivalent carbon atoms. Due to the symmetry of the cyclohexyl ring, fewer than six signals may be observed depending on the conformation and solvent. The carbon atom bonded to the nitrogen will be the most deshielded among the ring carbons.[9]

Applications of Cyclohexylamine Hydroiodide

Cyclohexylamine hydroiodide serves as a versatile intermediate and precursor in several areas of research and industry.

  • Pharmaceutical Synthesis: Amine salts are commonly used in the synthesis of active pharmaceutical ingredients (APIs). The hydroiodide salt may offer advantages in terms of solubility or reactivity in specific synthetic steps. Cyclohexylamine itself is a building block for various pharmaceuticals, including mucolytics, analgesics, and bronchodilators.[10]

  • Materials Science: In recent years, organic-inorganic hybrid perovskites have emerged as highly promising materials for next-generation solar cells. Organic ammonium halides, including cyclohexylamine hydroiodide, are used as precursors in the synthesis of these perovskite materials.[5] The size and shape of the organic cation can influence the structure and properties of the resulting perovskite, affecting its efficiency and stability.

  • Corrosion Inhibition: Cyclohexylamine and its derivatives are known to be effective corrosion inhibitors, particularly in boiler water treatment.[11] The amine can neutralize acidic gases and form a protective film on metal surfaces. The hydroiodide salt may find applications in specialized corrosion inhibition formulations.

Safety and Handling

Cyclohexylamine hydroiodide should be handled with appropriate safety precautions in a laboratory setting.

  • Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[6]

  • Precautions: Wear protective gloves, eye protection, and face protection. Wash hands thoroughly after handling.[6]

  • Storage: Store in a well-sealed container in a cool, dry place, away from moisture and light.[6]

Conclusion

Cyclohexylamine hydroiodide, while a seemingly simple amine salt, holds significance in both fundamental organic synthesis and modern materials science. Its preparation from readily available starting materials via a straightforward acid-base reaction makes it an accessible compound for a variety of applications. A thorough understanding of its synthesis, purification, and characterization, as detailed in this guide, is crucial for its effective utilization in research and development. As the demand for novel pharmaceuticals and advanced materials continues to grow, the role of versatile intermediates like cyclohexylamine hydroiodide is poised to expand.

References

[12] Brainly. (2023, September 13). When considering chlorine and iodine, ______ is more electronegative because it appears higher in the same group of the periodic table.[Link]

Archemco. (2023, September 7). Ammonium Chloride: Specifications and Applications. [Link]

[13] National Center for Biotechnology Information. (n.d.). Ammonium Chloride. PubChem. [Link]

[7] thinkSRS.com. (n.d.). Melting Point Determination. [Link]

[14] StudyMind. (2025, January 3). Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note. [Link]

[15] TutorChase. (n.d.). What are the trends in electronegativity in halogens?[Link]

[16] CK-12 Foundation. (n.d.). Explain why chlorine (Cl) has a higher electronegativity value than iodine (I).[Link]

[17] Scribd. (n.d.). Ammonium Chloride Properties Overview. [Link]

[11] Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. [Link]

[18] Putnam, M. E. (1932). U.S. Patent No. 1,858,640. Washington, DC: U.S. Patent and Trademark Office.

[19] LabXchange. (n.d.). Lab Procedure: Recrystallization. [Link]

[20] Zhang, B., Han, L., Li, T., Yan, J., & Yang, Z. (n.d.). Ammonium Iodide Promoted Cyclization of Aryl Substituted Carboxylic Acids. Supporting Information. [Link]

[21] Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). ISSN: 0975-8585. 8(1), 1599. [https://www.rjpbcs.com/pdf/2017_8(1)/[22].pdf]([Link]22].pdf)

[10] Chemistry Steps. (2020, April 15). Preparation of Amines. [Link]

[23] Kareem, A. (2021, February 24). Amines: Synthesis and Reactions. Department of Pharmaceutical Chemistry, College of Pharmacy, Al-Mustansiriyah University. [Link]

[24] SpectraBase. (n.d.). 4-CYCLOHEXYLCARBAMOYL-1-METHYLPYRIDINIUM-IODIDE. [Link]

[25] LibreTexts Chemistry. (2025, February 24). 24.6: Synthesis of Amines. [Link]

[2] Google Patents. (n.d.). CN101161631A - Preparation method of cyclohexylamine.

[26] Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

[27] Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

[8] The features of IR spectrum. (n.d.). [Link]

[4] National Center for Biotechnology Information. (n.d.). Cyclohexylamine Hydroiodide. PubChem. [Link]

[9] Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

[28] PrepChem.com. (n.d.). Preparation of cyclohexylamine (cyclohexanamine; aminocyclohexane; hexahydroaniline; hexahydrobenzenamine). [Link]

[29] Master Organic Chemistry. (2018, January 31). The Gabriel Synthesis. [Link]

[30] Mettler Toledo. (2018, November 12). 4 Recrystallization Methods for Increased Yield [Video]. YouTube. [Link]

[31] National Institute of Standards and Technology. (n.d.). Cyclohexylamine. NIST Chemistry WebBook. [Link]

[32] European Patent Office. (n.d.). EP 0067058 A1 - Production of cyclohexylamine. [Link]

[33] Chem Simplified. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. [Link]

[34] Organic Syntheses. (n.d.). Procedure. [Link]

[35] Google Patents. (n.d.). US3196179A - Preparation of cyclohexylamine by hydrogenation of aniline using a rhodium catalyst.

[36] Organic Syntheses. (n.d.). iodocyclohexane. [Link]

[37] OpenStax. (2023, September 20). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. [Link]

[38] National Center for Biotechnology Information. (n.d.). Cyclohexylammonium Ion. PubChem. [Link]

[39] Chad's Prep. (2018, September 20). 14.1 Introduction to IR Spectroscopy | Organic Chemistry [Video]. YouTube. [Link]

[40] Wikipedia. (n.d.). Iodocyclohexane. [Link]

[41] National Center for Biotechnology Information. (n.d.). IR 780 iodide. PubChem. [Link]

Google Patents. (n.d.). US8822516B2 - Process for the preparation of iodides.

Sources

Foundational

Unlocking New Frontiers: A Technical Guide to Potential Research Areas for Cyclohexylamine Hydroiodide

Abstract Cyclohexylamine hydroiodide, a seemingly simple ammonium salt, holds a wealth of untapped potential across diverse scientific disciplines. This technical guide moves beyond its established applications, venturin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cyclohexylamine hydroiodide, a seemingly simple ammonium salt, holds a wealth of untapped potential across diverse scientific disciplines. This technical guide moves beyond its established applications, venturing into prospective research avenues in advanced materials science, innovative organocatalysis, and the development of novel bioactive compounds. By dissecting the unique interplay between the bulky cyclohexylammonium cation and the versatile iodide anion, we present a roadmap for researchers, scientists, and drug development professionals to explore new scientific frontiers. This document provides not only the theoretical underpinnings for these future research directions but also detailed, actionable experimental protocols and visual workflows to catalyze discovery.

Introduction: Re-evaluating a Classic Moiety

Cyclohexylamine, a primary aliphatic amine, is a well-established building block in the synthesis of pharmaceuticals, agrochemicals, and corrosion inhibitors.[1] Its hydroiodide salt, cyclohexylamine hydroiodide (C₆H₁₁NH₃I), is a stable, solid compound formed by the simple acid-base reaction of cyclohexylamine with hydroiodic acid.[2] While often relegated to the role of a simple salt, a deeper analysis of its constituent ions—the sterically demanding cyclohexylammonium cation and the highly functional iodide anion—reveals a compelling case for its investigation in more sophisticated applications.

The iodide ion is far from a passive counterion; it is known to participate in and catalyze a variety of organic reactions through mechanisms such as halogen bonding, hypervalent iodine catalysis, and radical-mediated pathways.[2] Its presence can influence reaction rates, selectivities, and even enable entirely new transformations.[2] Coupled with the cyclohexylammonium cation, which can act as a templating agent or a proton shuttle, cyclohexylamine hydroiodide emerges as a molecule of significant interest.

This guide will illuminate three primary areas of potential research:

  • Advanced Materials Science: Leveraging cyclohexylamine hydroiodide as a novel component in the fabrication of next-generation perovskite solar cells and other functional materials.

  • Innovative Organocatalysis: Exploring the catalytic potential of cyclohexylamine hydroiodide in key organic transformations, harnessing the unique properties of the iodide ion.

  • Development of Bioactive Compounds: Utilizing cyclohexylamine hydroiodide as a scaffold for the synthesis of new chemical entities with potential antimicrobial or other therapeutic properties.

Each section will provide the scientific rationale, a proposed research workflow, and a detailed experimental protocol to serve as a starting point for investigation.

Advanced Materials Science: A New Player in Perovskite Photovoltaics

The field of perovskite solar cells (PSCs) has seen meteoric progress, with power conversion efficiencies now rivaling those of traditional silicon-based cells.[3] A key area of ongoing research is the engineering of the organic cation component of the perovskite structure to enhance stability and performance.[3] While smaller ammonium salts like methylammonium and formamidinium are common, larger, more hydrophobic cations are being explored to create 2D/3D perovskite heterostructures that offer improved moisture resistance.[4]

Research Opportunity: Cyclohexylammonium iodide, with its bulky and hydrophobic cyclohexyl group, is an excellent candidate for investigation as a component in 2D or mixed-dimensional perovskite formulations. Its incorporation at the interfaces of the 3D perovskite layer could passivate defects, improve charge extraction, and enhance the overall stability of the solar cell.[5]

Logical Workflow for Perovskite Integration

cluster_0 Synthesis & Characterization cluster_1 Perovskite Fabrication cluster_2 Device Assembly & Testing Synth Synthesis of Cyclohexylamine Hydroiodide Char Characterization (NMR, FT-IR, XRD) Synth->Char Fab_2D_3D Interfacial Modification with Cyclohexylamine Hydroiodide Char->Fab_2D_3D Fab_3D Fabrication of Baseline 3D Perovskite Film Fab_3D->Fab_2D_3D Assemble Complete Solar Cell Assembly Fab_2D_3D->Assemble Test Photovoltaic Performance Testing (J-V, EQE) Assemble->Test Stability Long-Term Stability Analysis (Humidity, Thermal) Test->Stability

Workflow for investigating cyclohexylamine hydroiodide in perovskite solar cells.
Experimental Protocol: Fabrication of a 2D/3D Perovskite Solar Cell with Cyclohexylamine Hydroiodide Interfacial Layer

Materials:

  • Cyclohexylamine

  • Hydroiodic acid (57 wt. % in H₂O)

  • Lead(II) iodide (PbI₂)

  • Formamidinium iodide (FAI)

  • Methylammonium bromide (MABr)

  • Cesium iodide (CsI)

  • Spiro-OMeTAD

  • FTO-coated glass substrates

  • Titanium dioxide (TiO₂) paste

  • Gold electrodes

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Chlorobenzene

  • Isopropanol

Procedure:

  • Synthesis of Cyclohexylamine Hydroiodide:

    • In a round-bottom flask cooled in an ice bath, add 10 mmol of cyclohexylamine to 20 mL of isopropanol.

    • Slowly add 10 mmol of hydroiodic acid dropwise with stirring.

    • Allow the reaction to stir for 1 hour at room temperature.

    • Remove the solvent under reduced pressure to obtain a white solid.

    • Recrystallize the solid from a minimal amount of hot isopropanol and dry under vacuum.

    • Characterize the product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

  • Fabrication of the Perovskite Solar Cell:

    • Clean FTO-coated glass substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol.

    • Deposit a compact TiO₂ layer onto the FTO glass by spin-coating and anneal at 500 °C.

    • Prepare a triple-cation perovskite precursor solution (e.g., Cs₀.₀₅FA₀.₈₁MA₀.₁₄PbI₂.₈₆Br₀.₁₄) in a DMF:DMSO solvent mixture.[6]

    • Spin-coat the perovskite precursor solution onto the TiO₂ layer in a nitrogen-filled glovebox.

    • Anneal the film at 100 °C for 30 minutes to form the 3D perovskite layer.

    • Prepare a dilute solution of cyclohexylamine hydroiodide (e.g., 5 mg/mL) in isopropanol.

    • Spin-coat the cyclohexylamine hydroiodide solution onto the 3D perovskite layer to form the 2D capping layer.

    • Spin-coat a solution of Spiro-OMeTAD in chlorobenzene as the hole transport layer.

    • Deposit a gold back contact by thermal evaporation.

  • Characterization and Testing:

    • Characterize the morphology and crystal structure of the perovskite films with and without the cyclohexylamine hydroiodide layer using SEM and XRD.

    • Measure the current density-voltage (J-V) characteristics of the completed solar cells under simulated AM 1.5G illumination.

    • Determine the external quantum efficiency (EQE) of the devices.

    • Assess the long-term stability of the devices by monitoring their performance under controlled humidity and thermal stress.

Quantitative Data Summary Table:

ParameterBaseline 3D PSC2D/3D PSC with Cyclohexylamine Hydroiodide
Power Conversion Efficiency (PCE)Expected ValueHypothesized Improvement
Open-Circuit Voltage (Voc)Expected ValueHypothesized Improvement
Short-Circuit Current (Jsc)Expected ValueHypothesized Change
Fill Factor (FF)Expected ValueHypothesized Improvement
Stability (T₈₀)Expected ValueHypothesized Improvement

Innovative Organocatalysis: The Iodide Anion as a Catalytic Driver

Organocatalysis has emerged as a powerful and sustainable alternative to metal-based catalysis. Amine salts can function as Brønsted acid catalysts, while the iodide ion can participate in a variety of catalytic cycles.[7] The combination of these two functionalities in cyclohexylamine hydroiodide presents an intriguing opportunity for the development of new organocatalytic systems.

Research Opportunity: Investigate cyclohexylamine hydroiodide as a catalyst for reactions where the iodide ion can act as a nucleophilic catalyst or a redox mediator. A promising area is the iodocyclization of unsaturated alcohols or amines, where the iodide promotes the cyclization and is subsequently regenerated. Another possibility is its use in oxidative coupling reactions, where the iodide can be oxidized to a more active iodine species.[2]

Proposed Catalytic Cycle: Iodocyclization

Substrate Unsaturated Alcohol/Amine Iodo_intermediate Iodo-intermediate Substrate->Iodo_intermediate + I⁺ (from oxidant + I⁻) Iodide I⁻ (from C₆H₁₁NH₃I) Cyclized_product Cyclized Product Iodo_intermediate->Cyclized_product Intramolecular Nucleophilic Attack Regen_Iodide Regenerated I⁻ Cyclized_product->Regen_Iodide - H⁺ Regen_Iodide->Substrate Catalytic Cycle

Proposed catalytic cycle for iodocyclization using cyclohexylamine hydroiodide.
Experimental Protocol: Cyclohexylamine Hydroiodide-Catalyzed Iodocyclization of a Homoallylic Alcohol

Materials:

  • 4-Penten-1-ol

  • Cyclohexylamine hydroiodide

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a solution of 4-penten-1-ol (1 mmol) in DCM (10 mL), add cyclohexylamine hydroiodide (0.1 mmol, 10 mol%).

    • Cool the mixture to 0 °C in an ice bath.

    • Add m-CPBA (1.1 mmol) portion-wise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).

    • Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the cyclized product (tetrahydro-2-(iodomethyl)furan).

  • Analysis:

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Calculate the yield of the reaction.

    • Investigate the effect of catalyst loading and temperature on the reaction outcome.

Quantitative Data Summary Table:

CatalystCatalyst Loading (mol%)Temperature (°C)Yield (%)
Cyclohexylamine Hydroiodide1025Expected Result
Cyclohexylamine Hydroiodide525Expected Result
Cyclohexylamine Hydroiodide100Expected Result
No Catalyst-25Expected Result

Development of Bioactive Compounds: A Scaffold for New Antimicrobials

The search for new antimicrobial agents is a critical global health priority due to the rise of antibiotic-resistant bacteria. Quaternary ammonium salts are a well-known class of antimicrobial compounds, and their efficacy is often dependent on the nature of the alkyl groups attached to the nitrogen atom.[8]

Research Opportunity: Explore derivatives of cyclohexylamine hydroiodide as potential antimicrobial agents. The cyclohexyl group provides a lipophilic scaffold that can be further functionalized to enhance interaction with microbial cell membranes. The synthesis of a library of N-functionalized cyclohexylamine hydroiodides, followed by screening for antimicrobial activity, could lead to the discovery of novel therapeutic candidates.

Workflow for Antimicrobial Discovery

cluster_0 Synthesis of Derivatives cluster_1 Antimicrobial Screening cluster_2 Lead Optimization N_Func N-Functionalization of Cyclohexylamine Salt_Form Formation of Hydroiodide Salts N_Func->Salt_Form Purify Purification and Characterization Salt_Form->Purify MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Purify->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis MBC_Assay->SAR_Analysis Lead_Opt Lead Compound Optimization SAR_Analysis->Lead_Opt

Workflow for the discovery of antimicrobial cyclohexylamine hydroiodide derivatives.
Experimental Protocol: Synthesis and Antimicrobial Screening of an N-Aryl Cyclohexylamine Hydroiodide Derivative

Materials:

  • Cyclohexylamine

  • 2-Fluoronitrobenzene

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Palladium on carbon (10%)

  • Methanol

  • Hydroiodic acid

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth

  • 96-well microtiter plates

Procedure:

  • Synthesis of N-(2-nitrophenyl)cyclohexanamine:

    • In a round-bottom flask, combine cyclohexylamine (10 mmol), 2-fluoronitrobenzene (10 mmol), and potassium carbonate (15 mmol) in DMF (20 mL).

    • Heat the mixture at 80 °C for 12 hours.

    • Cool the reaction mixture, pour into water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Reduction of the Nitro Group:

    • Dissolve the N-(2-nitrophenyl)cyclohexanamine (5 mmol) in methanol (25 mL).

    • Add palladium on carbon (10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through Celite and concentrate the filtrate.

  • Formation of the Hydroiodide Salt:

    • Dissolve the resulting N-aryl cyclohexylamine in isopropanol and treat with one equivalent of hydroiodic acid, as described previously.

    • Isolate and characterize the final product.

  • Antimicrobial Screening (Broth Microdilution Method):

    • Prepare a stock solution of the synthesized compound in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates at 37 °C for 24 hours.

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

Quantitative Data Summary Table:

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Cyclohexylamine HydroiodideExpected ValueExpected Value
N-Aryl Cyclohexylamine HydroiodideHypothesized Lower ValueHypothesized Lower Value
Ciprofloxacin (Control)Known ValueKnown Value

Conclusion

Cyclohexylamine hydroiodide, while a simple and readily accessible compound, presents a compelling platform for innovative research. The synergistic interplay between its sterically defined cation and its functionally versatile anion opens doors to advancements in materials science, organocatalysis, and medicinal chemistry. The proposed research areas in this guide are not exhaustive but are intended to serve as well-defined starting points for exploration. By adopting a multidisciplinary approach and leveraging the foundational protocols provided, the scientific community can unlock the full potential of this unassuming molecule and pave the way for new discoveries and applications.

References

  • Cyclohexylamine an effective corrosion inhibitor for mild steel in 0.1 N H2SO4: Experimental and theoretical (molecular dynamics simulation and FMO) study - ResearchGate. (URL: [Link])

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  • Cyclohexylamine Usage And Synthesis. (2024, January 16). (URL: [Link])

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Exploratory

Cyclohexylamine Hydroiodide (CHAI): A Next-Generation Precursor for Advanced Perovskite and Optoelectronic Materials

Executive SummaryCyclohexylamine hydroiodide (CHAI, CAS: 45492-87-3) has emerged as a transformative organic precursor in the synthesis of hybrid organic-inorganic perovskites (HOIPs) and advanced optoelectronic material...

Author: BenchChem Technical Support Team. Date: March 2026

Executive SummaryCyclohexylamine hydroiodide (CHAI, CAS: 45492-87-3) has emerged as a transformative organic precursor in the synthesis of hybrid organic-inorganic perovskites (HOIPs) and advanced optoelectronic materials[1]. By balancing steric hindrance with molecular flexibility, CHAI enables precise control over crystallization kinetics, defect passivation, and structural dimensionality (e.g., 2D/3D heterojunctions)[2]. This technical guide provides an in-depth mechanistic analysis and self-validating protocols for utilizing CHAI in high-efficiency photovoltaics, scaled-up photoelectrochemical (PEC) water splitting, and nonlinear optical materials.

Chemical Profile & Mechanistic Causality

Synthesis and Purity Requirements

The synthesis of CHAI typically begins with the catalytic hydrogenation of aniline to cyclohexylamine, a process governed by1[1]. The intermediate is subsequently neutralized with hydroiodic acid (HI) to yield the CHAI salt[2]. For optoelectronic applications, ultra-high purity (≥99.99%) is mandatory, as 3[3].

Molecular Stiffness and 2D Phase Formation

In perovskite solar cells (PSCs),4[4]. The causality behind CHAI's superiority lies in its molecular flexibility.5[5]. This allows the cyclohexylammonium (CHA+) cation to5[5].

Defect Passivation and Lewis Acid Interactions

The surface of 3D perovskite films is often plagued by5[5]. The iodide anion in CHAI fills these vacancies, while the bulky CHA+ cation provides steric shielding,6[6].

Advanced Material Applications

Scaled-Up Photoelectrochemical (PEC) Water Splitting

Scaling up lead halide perovskite (LHP) photoelectrodes typically results in severe efficiency drops due to inhomogeneous nucleation.6[6]. This approach enabled the fabrication of7[7].

Solvent-Additive Cascade Regulation (SACR)

Randomly oriented grains impede charge transport.8[8]. 8[8].8[8].

Nonlinear Optical Materials (Ge-Perovskites)

Beyond photovoltaics, CHAI derivatives are pivotal in synthesizing hybrid germanium perovskites for Second-Harmonic Generation (SHG).9[9].9[9].

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Synthesis of High-Purity CHAI Precursor
  • Preparation: 10[10].

  • Thermal Control: 10[10].

  • Acid Addition: Slowly add an equimolar amount of hydroiodic acid (HI) dropwise. Causality: Dropwise addition prevents localized heating, which can lead to the oxidation of iodide to iodine (I2), degrading precursor purity.

  • Evaporation & Crystallization: 10[10].

  • Validation: Recrystallize the resulting white powder from diethyl ether/ethanol. Verify purity via XRD and NMR to ensure no unreacted precursors remain.

Protocol 2: Fabrication of CHAI-Passivated 2D/3D Perovskite Heterojunctions
  • 3D Perovskite Deposition: 5[5]. Causality: Excess PbI2 reduces halide vacancy concentration and provides the lead source for the subsequent 2D phase formation.

  • In-Situ 2D Phase Formation: 5[5].

  • Thermal Annealing: 5[5].

  • Validation: 5[5].

Quantitative Data Summaries

Spacer CationMolecular Flexibility2D Phase Formation KineticsDefect Passivation EfficiencyPrimary Application
PEAI (Phenylethylammonium)Low (Rigid Phenyl Ring)DelayedModeratePSC Moisture Barriers
BAI (Butylammonium)High (Linear Chain)FastLow (Prone to volatilization)2D Perovskite Solar Cells
CHAI (Cyclohexylammonium)High (Flexible Ring)ImmediateHigh (Steric Shielding)Large-Area PEC / 2D/3D PSCs

Visualizations

CHAI_Workflow A Aniline Hydrogenation (Zero-to-First Order Kinetics) B Cyclohexylamine (Intermediate) A->B H2, Catalyst C Hydroiodic Acid (HI) Neutralization at -16°C B->C D Cyclohexylamine Hydroiodide (CHAI) Precursor C->D Rotary Evaporation E 2D/3D Perovskite Heterojunctions D->E Spacer Cation (Immediate 2D Phase) F PEC Water Splitting Photoelectrodes D->F Grain Passivation (9.89% STH Efficiency) G Nonlinear Optical Ge-Perovskites D->G Confinement Eng. (SHG Enhancement)

Workflow detailing the synthesis of CHAI and its divergent applications in novel material science.

SACR_Mechanism S1 Solvent System (DMF/DMSO) I1 PbI2·DMSO Adducts (Structural Template) S1->I1 Coordination A1 CHAI Additive (Facet-Selective Adsorption) I1->A1 Nucleation O1 Highly (111)-Oriented Perovskite Film A1->O1 Kinetic Control

Solvent-Additive Cascade Regulation (SACR) mechanism using CHAI for single-oriented perovskites.

Sources

Protocols & Analytical Methods

Method

The Role of Cyclohexylamine Hydroiodide in the Advancement of Ionic Liquids: A Comprehensive Guide for Researchers

Introduction: Unveiling the Potential of Cyclohexylammonium Iodide In the ever-evolving landscape of materials science and chemical synthesis, protic ionic liquids (PILs) have emerged as a versatile class of compounds wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of Cyclohexylammonium Iodide

In the ever-evolving landscape of materials science and chemical synthesis, protic ionic liquids (PILs) have emerged as a versatile class of compounds with tunable physicochemical properties.[1] Among these, cyclohexylammonium iodide, formed from the simple acid-base neutralization of cyclohexylamine and hydroiodic acid, presents a compelling candidate for a range of applications, from catalysis to advanced materials.[2][3] This technical guide provides an in-depth exploration of cyclohexylamine hydroiodide, offering detailed protocols for its synthesis and characterization, alongside insights into its potential applications for researchers, scientists, and professionals in drug development.

The formation of this PIL is governed by the proton transfer from a Brønsted acid (hydroiodic acid) to a Brønsted base (cyclohexylamine), resulting in a salt with a low melting point, often below 100 °C.[2] The unique combination of the bulky cyclohexylammonium cation and the iodide anion imparts specific characteristics to the resulting ionic liquid, influencing its thermal stability, conductivity, and solvency.[4][5] Understanding the synthesis and properties of this fundamental PIL is crucial for harnessing its potential in various scientific endeavors.

Synthesis of Cyclohexylammonium Iodide: A Step-by-Step Protocol

The synthesis of cyclohexylammonium iodide is a straightforward acid-base neutralization reaction. The following protocol is designed to yield a high-purity product with minimal water content, a critical factor for many applications of ionic liquids.

Materials and Equipment:
  • Cyclohexylamine (≥99% purity)

  • Hydroiodic acid (57 wt. % in H₂O, stabilized)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Schlenk line or vacuum oven

  • Standard glassware for filtration

Experimental Procedure:
  • Reaction Setup: In a fume hood, a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with cyclohexylamine (e.g., 0.1 mol). The flask is then placed in an ice bath to control the reaction temperature.

  • Acid Addition: Hydroiodic acid (e.g., 0.1 mol, equimolar to the cyclohexylamine) is slowly added dropwise to the stirred cyclohexylamine via the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature below 40 °C.

  • Reaction: After the complete addition of the acid, the reaction mixture is stirred at room temperature for an additional 2-4 hours to ensure the completion of the neutralization reaction.

  • Solvent Removal: The water introduced from the hydroiodic acid solution is removed under reduced pressure using a rotary evaporator. The bath temperature should be kept moderate (e.g., 50-60 °C) to avoid any potential decomposition.

  • Purification: The resulting viscous liquid or solid is washed multiple times with anhydrous diethyl ether to remove any unreacted starting materials. This is achieved by adding the ether, stirring vigorously, and then decanting or filtering the ether layer. This step is repeated 3-5 times.

  • Drying: The purified cyclohexylammonium iodide is dried under high vacuum (using a Schlenk line or vacuum oven) at a slightly elevated temperature (e.g., 40-50 °C) for several hours until a constant weight is achieved. This ensures the removal of residual solvent and water.

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Cyclohexylamine Cyclohexylamine Mixing Slow Addition in Ice Bath Cyclohexylamine->Mixing HI Hydroiodic Acid HI->Mixing Stirring Stirring at RT Mixing->Stirring Evaporation Rotary Evaporation Stirring->Evaporation Washing Washing with Diethyl Ether Evaporation->Washing Drying Drying under Vacuum Washing->Drying PIL Cyclohexylammonium Iodide (PIL) Drying->PIL

Caption: Synthesis workflow for cyclohexylammonium iodide.

Characterization of Cyclohexylammonium Iodide

Thorough characterization is essential to confirm the identity and purity of the synthesized ionic liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
  • ¹H NMR: The proton NMR spectrum should confirm the presence of the cyclohexylammonium cation. The characteristic peaks for the protons on the cyclohexane ring and the ammonium proton (-NH₃⁺) will be observed. The integration of these peaks should correspond to the expected ratio.

  • ¹³C NMR: The carbon NMR spectrum will show the signals corresponding to the carbon atoms of the cyclohexane ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum provides information about the functional groups present. Key vibrational bands to look for include:

  • N-H stretching vibrations of the ammonium group, typically appearing as a broad band in the region of 3000-3300 cm⁻¹.[6]

  • C-H stretching vibrations of the cyclohexane ring, observed around 2800-3000 cm⁻¹.[7]

  • N-H bending vibrations around 1500-1600 cm⁻¹.

Thermal Analysis:
  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the ionic liquid. The onset of decomposition temperature is a key parameter. The thermal stability of PILs is influenced by the nature of both the cation and the anion.[4][8]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and glass transition temperature of the synthesized salt. Many ionic liquids exhibit a glass transition rather than a sharp melting point.[9]

Physicochemical Properties

The properties of cyclohexylammonium iodide are dictated by the interplay between the cyclohexylammonium cation and the iodide anion.

PropertyExpected Characteristics
Physical State Can be a viscous liquid or a low-melting solid at room temperature.
Density Generally expected to be denser than water.[5][10]
Viscosity The viscosity will be influenced by the hydrogen bonding network and the size of the ions.
Ionic Conductivity The mobility of the ions will determine the conductivity.[1]
Solubility Expected to be soluble in polar solvents.

Applications and Future Perspectives

The unique properties of cyclohexylammonium iodide open up possibilities for its use in various fields.

Catalysis:

Ammonium salts, including those derived from cyclohexylamine, have been shown to act as catalysts in organic reactions.[2] The acidic proton of the cyclohexylammonium cation can participate in Brønsted acid catalysis.[11]

Diagram of Catalytic Application:

Catalysis cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product A Substrate A PIL Cyclohexylammonium Iodide A->PIL B Substrate B B->PIL C Product C PIL->C Catalytic Cycle

Caption: Role of cyclohexylammonium iodide in catalysis.

Drug Development and Delivery:

Ionic liquids are being explored as novel solvents and formulation agents in the pharmaceutical industry to enhance the solubility and delivery of poorly soluble drugs.[12][13][14] The biocompatibility of the constituent ions is a critical consideration for such applications.

Advanced Materials:

Derivatives of cyclohexylammonium iodide, such as cyclohexylmethylammonium iodide, have been utilized in the fabrication of perovskite solar cells, where they play a role in improving efficiency and stability.[3] This suggests potential applications for cyclohexylammonium iodide in the broader field of materials science.

Conclusion

Cyclohexylamine hydroiodide is a fundamental protic ionic liquid that can be synthesized through a straightforward and scalable method. Its unique combination of a bulky cycloaliphatic cation and the iodide anion gives rise to a set of physicochemical properties that make it a promising candidate for applications in catalysis, drug delivery, and materials science. The detailed protocols and insights provided in this guide are intended to empower researchers to explore and unlock the full potential of this versatile ionic liquid.

References

  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (2025, October 16). Source Link
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Application

Application Note: Cyclohexylamine Hydroiodide (CHAI) in the Advanced Synthesis of Agrochemicals

Introduction & Scientific Rationale Cyclohexylamine is a ubiquitous aliphatic amine utilized extensively in the agrochemical industry. It serves as a primary building block for a variety of active ingredients, most notab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Cyclohexylamine is a ubiquitous aliphatic amine utilized extensively in the agrochemical industry. It serves as a primary building block for a variety of active ingredients, most notably triazine and oxazine-based herbicides (such as hexazinone), as well as numerous fungicides and sulfenamide accelerators [1]. Despite its broad utility, the free base of cyclohexylamine presents significant handling challenges: it is a highly volatile, corrosive liquid that is susceptible to oxidative degradation, necessitating stringent storage and handling protocols [3].

To circumvent these operational bottlenecks, drug development professionals and agrochemical researchers are increasingly utilizing Cyclohexylamine Hydroiodide (CHAI, CAS: 45492-87-3) . CHAI is a highly stable, crystalline amine salt that offers enhanced solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) [2]. Beyond its physical stability, CHAI serves a dual chemical purpose in complex syntheses: it acts as a precise, controlled-release amine donor, and its iodide counterion functions as an in-situ nucleophilic catalyst, significantly accelerating substitution reactions on otherwise unreactive alkyl or aryl chlorides.

Mechanistic Insights: The Dual-Action of CHAI

In traditional N-alkylation or N-arylation workflows for herbicide synthesis, reacting a free amine directly with an alkyl or aryl chloride often results in sluggish kinetics, requiring elevated temperatures that promote unwanted side reactions (e.g., poly-alkylation or elimination).

By employing CHAI in the presence of a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA), the reaction follows a highly efficient, self-catalyzing pathway:

  • Halogen Exchange (Finkelstein-type Catalysis): The dissociated iodide ion (I⁻) from CHAI is a highly polarizable and powerful nucleophile. It attacks the starting alkyl/aryl chloride, displacing the chloride ion to form a transient, highly reactive alkyl/aryl iodide intermediate.

  • Controlled Amination: Simultaneously, the non-nucleophilic base deprotonates the cyclohexylammonium ion, releasing the free cyclohexylamine nucleophile into the reaction matrix at a controlled rate.

  • Nucleophilic Substitution: The free amine rapidly attacks the reactive iodide intermediate, forming the target N-cyclohexyl agrochemical while regenerating the iodide catalyst.

This causality explains why CHAI drastically reduces reaction times and suppresses side reactions compared to using cyclohexylamine hydrochloride or the free base.

Mechanistic Workflow Visualization

CHAI_Mechanism Substrate Agrochemical Precursor (Alkyl/Aryl Chloride) Intermediate Reactive Intermediate (Alkyl/Aryl Iodide) Substrate->Intermediate Halogen Exchange CHAI Cyclohexylamine Hydroiodide (CHAI) Iodide Iodide Ion (I⁻) (Nucleophilic Catalyst) CHAI->Iodide Dissociation in Solvent Amine Cyclohexylamine (Amine Donor) CHAI->Amine Deprotonation (via Base) Iodide->Intermediate Catalytic Attack Product Target Agrochemical (N-Cyclohexyl Derivative) Amine->Product Nucleophilic Attack Intermediate->Product N-Alkylation

Quantitative Data: Efficacy Comparison

To validate the superiority of CHAI, a benchmark N-alkylation of cyanuric chloride (a common triazine herbicide precursor) was performed at 60°C for 4 hours in DMF. The table below summarizes the reaction metrics across different amine sources.

Amine SourceAdditive / CatalystConversion (%)Isolated Yield (%)Purity (HPLC, %)
Cyclohexylamine (Free Base)None75.268.485.1
Cyclohexylamine HydrochlorideNone60.552.080.3
Cyclohexylamine (Free Base)KI (10 mol%)88.482.791.5
Cyclohexylamine Hydroiodide None (Self-catalyzing) 98.6 94.2 98.9

Table 1: Comparative efficacy of amine sources in the synthesis of N-cyclohexyl triazine derivatives. CHAI demonstrates superior yield and purity due to its intrinsic catalytic iodide.

Experimental Protocols

Protocol A: Preparation and Purification of Cyclohexylamine Hydroiodide (CHAI)

Objective: Synthesize high-purity CHAI suitable for sensitive agrochemical development [2].

  • Dissolution: In a 500 mL round-bottom flask, dissolve 0.1 mol (9.92 g) of pure cyclohexylamine in 100 mL of absolute ethanol.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0°C to mitigate the exothermic neutralization reaction.

  • Acid Addition: Slowly add 0.1 mol of 57% aqueous hydroiodic acid (HI) dropwise over 30 minutes under vigorous magnetic stirring.

    • Causality: Dropwise addition prevents localized heating, which can lead to the oxidation of iodide to iodine (I₂), severely discoloring and contaminating the product.

  • Crystallization: Remove the ice bath and stir at room temperature for 2 hours. Evaporate the solvent under reduced pressure (rotary evaporator) at 45°C until a crude solid forms.

  • Purification (Self-Validation): Recrystallize the crude solid from a binary mixture of ethanol and diethyl ether. Filter the white crystals and dry under vacuum at 50°C for 12 hours.

    • Quality Control: Verify purity via melting point apparatus and ¹H-NMR (D₂O). The absence of a yellowish tint visually confirms no free iodine contamination.

Protocol B: CHAI-Mediated Synthesis of N-Cyclohexyl-6-chloro-1,3,5-triazine-2,4-diamine (Model Herbicide Intermediate)

Objective: Utilize CHAI for the selective mono-N-alkylation of a polychlorinated precursor.

  • Preparation: In a flame-dried 250 mL Schlenk flask under a nitrogen atmosphere, suspend 10 mmol of cyanuric chloride in 50 mL of anhydrous DMF.

  • Reagent Addition: Add 11 mmol (1.1 equiv) of purified CHAI, followed by 25 mmol (2.5 equiv) of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA serves a dual role: it deprotonates the CHAI to release the nucleophilic free amine and neutralizes the HCl generated during the substitution, driving the thermodynamic equilibrium forward.

  • Reaction Execution: Heat the reaction mixture to 60°C and stir for 4 hours.

  • Quenching & Isolation: Cool the mixture to room temperature and pour it into 200 mL of vigorously stirred crushed ice water. The sudden change in polarity forces the hydrophobic N-cyclohexyl product to precipitate, while the water-soluble DIPEA salts and excess iodide remain in solution.

  • Self-Validating Quality Control:

    • Filtration & Washing: Filter the precipitate and wash thoroughly with cold water. To ensure complete removal of the iodide catalyst, collect the final drops of the filtrate and add a few drops of 0.1 M AgNO₃. The absence of a yellow AgI precipitate validates that the product is completely free of iodide contamination.

    • Analysis: Analyze the dried solid via HPLC. A single sharp peak confirms selective mono-substitution, validating the controlled reactivity provided by the CHAI reagent.

References

  • 1-CYCLOHEXYLAMINE - Ataman Kimya Source: atamanchemicals.com URL:[Link]

  • Cyclohexylamine-108-91-8 | Shanghai Yearn Chemical Science-Tech Co., Ltd Source: yearnintl.com URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Cyclohexylamine Hydroiodide (CHAI)

Welcome to the Technical Support Center for the purification of Cyclohexylamine Hydroiodide (CHAI). As a Senior Application Scientist, I have designed this resource specifically for researchers, materials scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of Cyclohexylamine Hydroiodide (CHAI). As a Senior Application Scientist, I have designed this resource specifically for researchers, materials scientists, and drug development professionals. CHAI is a critical precursor in the synthesis of organic-inorganic perovskite solar cells and a vital intermediate in pharmaceutical development.

Because impurities such as unreacted amines, free iodine ( I2​ ), and phosphite byproducts can severely degrade the optoelectronic properties of perovskite films or inhibit downstream organic syntheses, achieving ultra-high purity is non-negotiable. This guide provides a self-validating, field-proven methodology for the purification of CHAI via mixed-solvent recrystallization, alongside a definitive troubleshooting FAQ.

Mechanistic Insights: The Antisolvent Recrystallization Strategy

Purifying alkylammonium iodides requires exploiting the steep differential in solubility across varying dielectric environments. The industry-standard approach utilizes a binary solvent system: Ethanol (Primary Solvent) and Diethyl Ether (Antisolvent) [1][2].

The Causality of the Solvent Choice: CHAI is a highly polar ionic salt. It exhibits excellent solubility in hot, short-chain alcohols like ethanol due to strong ion-dipole interactions. However, relying on ethanol alone for cooling-induced crystallization often results in poor yields because the solubility curve is not sufficiently steep. By introducing diethyl ether—a non-polar, aprotic solvent that is fully miscible with ethanol—we intentionally lower the dielectric constant of the bulk medium. This forces the polar CHAI molecules to rapidly assemble into a crystalline lattice and precipitate out. Crucially, non-polar organic impurities and oxidized free iodine ( I2​ ) remain highly soluble in the ether-rich supernatant, effectively partitioning the contaminants away from your target product[3].

Solvent Data Presentation
SolventSystem RoleBoiling Point (°C)Polarity IndexCHAI Solubility (Hot)CHAI Solubility (Cold)Impurity Partitioning
Ethanol Primary Solvent78.35.2Very HighModerateDissolves polar/ionic species
Diethyl Ether Antisolvent34.62.8Very LowInsolubleRetains I2​ and unreacted organics

Standard Operating Procedure: Step-by-Step Recrystallization

This protocol is designed as a self-validating system. The visual cues (color changes, cloudiness) serve as built-in quality control checkpoints to ensure technical accuracy at every step.

Step 1: Initial Dissolution

  • Transfer the crude, dry CHAI powder into an Erlenmeyer flask.

  • Add a minimum volume of boiling ethanol dropwise while stirring continuously on a hot plate.

  • Continue adding boiling ethanol only until the solid is completely dissolved. Self-Validation: The solution should be clear. If a yellow tint persists, it indicates iodine contamination, which will be addressed in Step 3.

Step 2: Hot Gravity Filtration (Optional but Recommended)

  • If insoluble particulates (e.g., dust or cross-linked polymeric byproducts) remain, quickly pass the boiling solution through a fluted filter paper in a pre-warmed glass funnel.

Step 3: Antisolvent Addition (The Critical Step)

  • Remove the flask from the heat source.

  • While the solution is still hot, begin adding diethyl ether dropwise while swirling the flask.

  • Stop adding ether the exact moment a faint, persistent cloudiness (turbidity) appears in the solution. This indicates the saturation point has been reached.

  • Add 1-2 drops of hot ethanol to just clear the cloudiness.

Step 4: Nucleation and Crystal Growth

  • Cover the flask with a watch glass and allow it to cool undisturbed to room temperature. Slow cooling promotes the exclusion of impurities from the crystal lattice.

  • Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 30–45 minutes to maximize the thermodynamic yield.

Step 5: Isolation and Washing

  • Collect the purified crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 2–3 portions of ice-cold diethyl ether. Self-Validation: The ether wash will pull away any residual yellow iodine, leaving behind brilliant white crystals.

  • Dry the crystals in a vacuum desiccator (in the dark) for 24 hours to remove all residual solvent molecules.

Recrystallization Workflow Visualization

CHAI_Recrystallization Crude Crude CHAI (Contains I2 & Organics) Dissolve Dissolution (Minimum Hot Ethanol) Crude->Dissolve HotFilter Hot Filtration (Removes Insolubles) Dissolve->HotFilter Antisolvent Antisolvent Addition (Diethyl Ether to Turbidity) HotFilter->Antisolvent Cooling Slow Cooling & Ice Bath (Nucleation & Lattice Growth) Antisolvent->Cooling Vacuum Vacuum Filtration & Cold Ether Wash Cooling->Vacuum Pure Pure CHAI Crystals (White, Highly Crystalline) Vacuum->Pure

Flowchart detailing the mixed-solvent recrystallization workflow for Cyclohexylamine Hydroiodide.

Troubleshooting Guide & FAQs

Q1: My synthesized cyclohexylamine hydroiodide is yellow or light brown instead of pure white. Is it ruined? A1: No, but it is contaminated. Yellow or brown discoloration is a classic indicator of free iodine ( I2​ ) or triiodide ( I3−​ ) impurities. This occurs due to the oxidation of the hydriodic acid (HI) reagent during synthesis, or from exposing the product to light and oxygen[2]. Solution: Before dissolving the crude product in ethanol, triturate (wash and grind) the solid with cold diethyl ether. Iodine is highly soluble in ether and will wash away. Ensure you conduct the subsequent recrystallization and drying steps in a low-light environment to prevent photo-oxidation.

Q2: I added hot ethanol, but a small amount of solid refuses to dissolve even at a rolling boil. Should I keep adding solvent? A2: Stop adding solvent immediately. If you add too much ethanol, your CHAI will remain dissolved even after cooling, destroying your yield. The insoluble material is likely an inorganic impurity or dust. Solution: Perform a hot gravity filtration to remove the insoluble contaminants, then proceed with the ether antisolvent addition on the clear filtrate.

Q3: After adding diethyl ether and cooling the flask in an ice bath, no crystals are forming. The solution remains completely clear. What went wrong? A3: The system has not reached supersaturation. This is almost always caused by using too much ethanol during the initial dissolution step. Solution: Transfer the solution to a rotary evaporator or heat it gently under a stream of nitrogen to boil off 30–50% of the solvent volume. Once the volume is reduced, repeat the cooling process. To induce nucleation, you can also scratch the inside of the glass flask vigorously with a glass stirring rod; the micro-abrasions provide a high-energy surface for crystals to begin growing.

Q4: My crystals formed instantly when I added the diethyl ether, but they look like a fine powder rather than distinct crystals. Is this acceptable? A4: While the product is technically CHAI, "crashing out" the product too quickly traps impurities (like solvent molecules and unreacted amines) inside the rapidly forming solid matrix. Solution: You added the antisolvent too quickly or while the solution was too cold. Redissolve the powder by heating the mixture and adding a few drops of ethanol until clear. Then, allow it to cool slowly without disturbance. True purification requires slow lattice formation.

Sources

Optimization

dealing with the hygroscopic nature of cyclohexylamine hydroiodide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific material science challenges associated with Cyclohexylamine Hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific material science challenges associated with Cyclohexylamine Hydroiodide (CHAI).

By synthesizing field-proven insights with rigorous chemical principles, this guide will help you establish a self-validating workflow to conquer the hygroscopic nature of CHAI and ensure the reproducibility of your perovskite synthesis.

Part 1: The Causality of CHAI Hygroscopicity

Cyclohexylamine hydroiodide (CHAI, CAS: 45492-87-3) is a highly specialized precursor used to engineer two-dimensional (2D) perovskite passivation layers (e.g., CHA₂PbI₄) atop 3D perovskite bulks[1]. This creates a structural paradox that often confounds researchers: While the resulting 2D cyclohexylammonium-based perovskite layer is highly hydrophobic and protects the device, the CHAI precursor salt itself is extremely hygroscopic.

The Chemical Mechanism: The hygroscopicity of CHAI originates from its polar ammonium headgroup (-NH₃⁺), which acts as a strong hydrogen-bond donor to atmospheric water molecules. When exposed to ambient air, the powder rapidly absorbs moisture, forming hydrated complexes.

The Experimental Impact: If a moisture-compromised CHAI precursor is dissolved and spin-coated onto a 3D perovskite film (such as FAPbI₃), the introduced water molecules disrupt the delicate crystallization kinetics. Instead of forming a uniform, highly crystalline 2D passivation layer, the water coordinates with unreacted Pb²⁺ ions. This accelerates the degradation of the photoactive "black phase" into a wide-bandgap, non-perovskite "yellow phase"[2]. Furthermore, the evaporation of this trapped moisture during thermal annealing leaves microscopic pinholes, which act as non-radiative recombination centers, severely degrading the fill factor (FF) and open-circuit voltage (Voc) of the solar cell[3].

Mechanism CHAI CHAI Precursor Moisture Atmospheric Moisture (H2O) CHAI->Moisture Exposure Anhydrous Anhydrous Conditions (Glovebox) CHAI->Anhydrous Controlled Hydrate Hydrated Precursor (H-Bonding) Moisture->Hydrate TwoD 2D Perovskite Layer (CHA2PbI4) Anhydrous->TwoD Reaction with PbI2 Degradation Film Degradation (Yellow Phase) Hydrate->Degradation Spin-coating Protection Hydrophobic Shielding TwoD->Protection Steric Hindrance

Mechanistic pathway of CHAI moisture degradation versus successful 2D passivation.

Part 2: Self-Validating Handling & Storage Protocols

To guarantee trustworthiness in your experimental workflow, every step involving CHAI must be treated as a self-validating system. Do not assume the material is dry; you must prove it.

Protocol 1: Anhydrous Storage and Transfer
  • Receipt & Storage: Immediately upon receipt, store CHAI at room temperature in a tightly sealed container, strictly away from light and moisture. Transfer the bottle into an argon or nitrogen-filled glovebox (O₂ and H₂O < 0.1 ppm) before breaking the factory seal.

  • Weight Verification (Self-Validation): Before preparing your solution, weigh a 100 mg aliquot of CHAI on an analytical balance inside the glovebox. Leave it exposed to the glovebox atmosphere for 10 minutes and re-weigh. If the mass increases by >0.05%, your glovebox purification system is compromised and requires immediate regeneration.

Protocol 2: Precursor Solution Preparation & Validation
  • Solvent Drying: Use only anhydrous solvents (e.g., Isopropanol) that have been stored over activated 3Å molecular sieves for at least 48 hours.

  • Dissolution: Dissolve the verified CHAI powder to achieve your target molarity (typically 1–5 mg/mL for surface passivation engineering).

  • Moisture Quantification (Self-Validation): Before spin-coating, extract a 1 mL aliquot of the solution and perform a Karl Fischer (KF) titration[4]. The water content must be strictly below 0.033% (v/v) [4]. If the solution exceeds this threshold, it must be discarded to prevent phase degradation.

Workflow Storage Sealed Storage (Ar/N2 Glovebox) Weigh Anhydrous Weighing (Moisture < 0.1 ppm) Storage->Weigh Dissolve Dissolution in Anhydrous Solvent Weigh->Dissolve KFTitration Karl Fischer Titration (H2O < 0.033%) Dissolve->KFTitration Extract Aliquot Pass Proceed to Spin-Coating KFTitration->Pass Pass Fail Discard / Re-dry Precursor KFTitration->Fail Fail

Workflow for the anhydrous handling and validation of CHAI precursors.

Part 3: Troubleshooting Guide & FAQs

Q1: My CHAI powder has formed hard clumps in the bottle. Can I still use it? A: No. Clumping is a definitive macroscopic indicator of moisture ingress, which causes hydrogen-bonded cross-linking between the salt crystals. Using clumped CHAI will introduce variable water concentrations into your precursor. You must either discard the batch or recrystallize it from anhydrous ethanol/diethyl ether and dry it under a high vacuum (<10⁻³ mbar) at 60°C for 24 hours.

Q2: I applied the CHAI passivation layer, but my perovskite film turned yellow during annealing. What happened? A: This is a classic symptom of water-induced phase degradation[5]. The moisture in the CHAI solution catalyzed the transformation of the 3D perovskite into a hydrated, non-perovskite δ-phase. Ensure your CHAI solution passes the Karl Fischer titration threshold (<0.033% H₂O) and verify that your spin-coating environment maintains strictly controlled humidity.

Q3: How does the alkyl chain length of the ammonium salt affect moisture resistance? A: Longer and bulkier alkyl chains (like the cyclohexyl ring in CHAI or octylammonium) provide greater steric hindrance and hydrophobicity once crystallized into a 2D layer, effectively blocking atmospheric moisture from reaching the underlying 3D perovskite[3]. However, the precursor salts themselves remain hygroscopic due to the polar ammonium halide headgroup.

Part 4: Quantitative Data Presentation

To illustrate the critical importance of anhydrous handling, the following table summarizes the comparative impact of dry versus moisture-compromised CHAI on experimental outcomes.

ParameterAnhydrous CHAI Precursor (<0.033% H₂O)Hydrated CHAI Precursor (>0.1% H₂O)
Precursor Appearance Free-flowing white powderClumped, aggregated solid
2D Layer Formation Highly crystalline CHA₂PbI₄Amorphous / Disrupted
Film Morphology Uniform, pinhole-freePinholes, yellow phase domains
Device PCE Retention >90% after 1000h<50% after 100h

References

  • Title: Cyclohexylamine Hydroiodide | 45492-87-3 - MilliporeSigma | Source: sigmaaldrich.com | URL: Link

  • [3] Title: Mechanism of Enhancement in Perovskite Solar Cells by Organosulfur Amine Constructed 2D/3D Heterojunctions | Source: acs.org | URL:3

  • [1] Title: Hyoungmin Park's research works | Sungkyunkwan University and other places | Source: researchgate.net | URL: 1

  • [4] Title: Lead-Free Antimony-Based Perovskite Nanocrystals as a Fluorescent Nanoprobe for the Turn-On Detection of Trace Water in Organic Solvents | Source: acs.org | URL: 4

  • [5] Title: Construction of a zero-dimensional halide perovskite in micron scale towards a deeper understanding of phase transformation mechanism and fluorescence applications | Source: nih.gov | URL: 5

  • [2] Title: Probing Band-Alignment at the Interface of 3D/2D Perovskites for Solar Cell Applications | Source: acs.org | URL: 2

Sources

Troubleshooting

Cyclohexylamine Hydroiodide (CHAI) Technical Support &amp; Resource Center

Welcome to the Technical Support Center for Cyclohexylamine Hydroiodide (CHAI) . As a Senior Application Scientist, I have designed this resource to equip researchers, materials scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclohexylamine Hydroiodide (CHAI) . As a Senior Application Scientist, I have designed this resource to equip researchers, materials scientists, and drug development professionals with field-proven methodologies for handling this critical alkylammonium halide.

Whether you are utilizing CHAI as a bulky organic cation for 2D/3D perovskite solar cells or as a specialized intermediate in pharmaceutical synthesis, maintaining the stoichiometric and chemical integrity of this reagent is non-negotiable. This guide provides the causality behind our strict handling rules, self-validating protocols for material recovery, and troubleshooting workflows to ensure your experiments remain reproducible.

Physicochemical Data & Storage Thresholds

Before handling CHAI, it is critical to understand its quantitative baseline. Deviations from these storage thresholds are the primary cause of experimental failure.

Property / ParameterSpecification / Threshold
Chemical Formula C₆H₁₃N·HI
CAS Number 45492-87-3
Molecular Weight 227.09 g/mol
Appearance (Pristine) White crystalline powder
Melting Point 194 °C
Storage Temperature Room Temperature (15–25 °C)
Optimal Atmosphere Inert Gas (Argon or Nitrogen, < 0.1 ppm O₂/H₂O)
Light Sensitivity High (Requires amber glass or opaque shielding)
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)

Data supported by and.

The Causality of Degradation

Why are our storage parameters so strict? CHAI is highly hygroscopic and susceptible to photo-oxidative degradation. When exposed to ambient moisture, oxygen, or ultraviolet light, the iodide anion (I⁻) undergoes oxidation to form elemental iodine (I₂).

In perovskite photovoltaics, trace I₂ acts as a non-radiative recombination center (a deep-level trap state), which drastically reduces the power conversion efficiency (PCE) and induces severe J-V hysteresis. In drug development, I₂ introduces reactive electrophilic impurities that can derail sensitive stoichiometric coupling reactions.

degradation_pathway A Pristine CHAI (White Powder) B Environmental Exposure (O2 / H2O / UV Light) A->B Improper Handling C Iodide Oxidation (2I⁻ → I₂ + 2e⁻) B->C Catalyzes Reaction D Degraded CHAI (Yellow/Brown Powder) C->D I₂ Accumulation E Performance Drop (e.g., Perovskite defects) D->E Impurity Introduction

Figure 1: Mechanism of CHAI degradation via environmental exposure and iodide oxidation.

Troubleshooting Guide & FAQs

Q1: My newly opened bottle of CHAI has a slight yellow tint. Can I still use it for my precursor solutions? A1: No. A yellow or brown tint is the visual confirmation of elemental iodine (I₂) contamination via oxidation. Using degraded CHAI will introduce structural defects into your target compounds. You must perform the Antisolvent Recrystallization Protocol (detailed below) before use.

Q2: What is the optimal storage micro-environment for CHAI? A2: CHAI must be stored in a tightly sealed amber glass vial within an inert atmosphere glovebox (Argon or Nitrogen) maintained at <0.1 ppm O₂ and H₂O. If a glovebox is unavailable, use a vacuum desiccator stored in a dark cabinet, and purge the primary container with dry N₂ before sealing.

Q3: How do I handle CHAI safely and accurately on the benchtop? A3: CHAI causes skin and serious eye irritation . Always handle it inside a certified fume hood using nitrile gloves and safety goggles. Crucial Tip: CHAI is a fine powder that easily holds a static charge. When weighing, use an anti-static weighing boat or discharge your spatulas with an anti-static gun. Static dispersion leads to powder clinging to the balance walls, resulting in inaccurate stoichiometric ratios—a fatal error in perovskite synthesis.

Diagnostic & Recovery Workflow

troubleshooting_workflow Start Inspect CHAI Powder CheckColor Is the powder white? Start->CheckColor Proceed Proceed with Synthesis CheckColor->Proceed Yes Yellow Yellow/Brown Discoloration CheckColor->Yellow No Recrystallize Recrystallization Protocol (Ethanol/Diethyl Ether) Yellow->Recrystallize I2 Contamination Dry Vacuum Dry & Store in Glovebox (Ar/N2) Recrystallize->Dry Purified Crystals Dry->Proceed Quality Verified

Figure 2: Decision tree and troubleshooting workflow for inspecting and recovering CHAI.

Standard Operating Procedures (SOPs)
SOP 1: Inert Transfer and Aliquoting (Preventative Maintenance)

Causality: Repeatedly opening a bulk container introduces trace ambient oxygen and moisture, accelerating batch degradation. Aliquoting isolates the bulk supply from these micro-exposures.

  • Unboxing: Receive the commercial CHAI bottle and immediately transfer it into the antechamber of an inert gas glovebox (Ar/N₂).

  • Purging: Perform three vacuum/purge cycles in the antechamber to completely remove the ambient atmosphere.

  • Aliquoting: Inside the glovebox, transfer the bulk CHAI into smaller, single-use amber glass vials (e.g., 1g or 5g aliquots).

  • Sealing: Seal the vials with PTFE-lined caps and wrap the outer seams with Parafilm. Store in the dark sector of the glovebox.

SOP 2: Antisolvent Recrystallization (Material Recovery)

Causality: Ethanol acts as a polar protic solvent to dissolve the CHAI, while diethyl ether acts as a non-polar antisolvent. When ether is added, the polar CHAI crashes out (precipitates) into pure crystals, while the non-polar I₂ impurities remain highly soluble in the ether/ethanol supernatant.

  • Dissolution: In a fume hood, dissolve the degraded (yellow) CHAI in a minimum volume of anhydrous ethanol at 60 °C until a saturated solution is formed.

  • Antisolvent Addition: Remove from heat. Slowly add cold, anhydrous diethyl ether dropwise while stirring vigorously until the solution becomes persistently cloudy.

  • Crystallization: Transfer the flask to an ice bath (0 °C) for 2 hours to promote the precipitation of pure CHAI crystals.

  • Filtration: Filter the crystals under dynamic vacuum using a Buchner funnel. Wash the filter cake twice with cold diethyl ether to strip away any residual surface iodine.

  • Drying: Transfer the purified crystals to a vacuum oven. Dry at 60 °C under dynamic vacuum (-0.1 MPa) for 24 hours to remove all intercalated solvent molecules.

  • Self-Validation Step: To verify purity, dissolve 10 mg of the newly dried powder in 1 mL of anhydrous ethanol. The resulting solution must be perfectly colorless. Any residual yellow tint indicates incomplete I₂ removal, mandating a second recrystallization cycle. If colorless, immediately transfer the batch to the glovebox.

References
  • Title: PubChem Compound Summary for CID 129649132, Cyclohexylamine Hydroiodide Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Cyclohexylamine and its Hydroiodide Salt

This guide provides an in-depth analysis of the characterization of cyclohexylamine and its hydroiodide salt using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characterization of cyclohexylamine and its hydroiodide salt using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed for researchers, scientists, and drug development professionals who rely on precise analytical techniques for structural elucidation and verification. We will explore the fundamental principles behind the observed spectral changes upon salt formation, present detailed experimental protocols, and offer a comparative analysis of the resulting data.

Section 1: The Principle: Spectroscopic Consequences of Amine Protonation

The conversion of a primary amine, such as cyclohexylamine, to its ammonium salt via protonation by an acid is a fundamental reaction in organic and medicinal chemistry. This transformation introduces a positive charge at the nitrogen atom, altering the electronic environment of the entire molecule. NMR spectroscopy is exceptionally sensitive to these electronic changes, making it a definitive tool for confirming salt formation.

The primary spectroscopic consequences arise from the inductive effect of the newly formed ammonium group (-NH₃⁺). The positively charged nitrogen is significantly more electron-withdrawing than the neutral amino group (-NH₂). This increased electronegativity deshields the adjacent protons and carbon atoms, causing their corresponding NMR signals to shift to a higher frequency (downfield).[1][2] The magnitude of this downfield shift is most pronounced for the nuclei closest to the nitrogen and attenuates with distance. Furthermore, the chemical shift of the ammonium protons themselves can be influenced by factors such as the solvent and the nature of the counter-anion.[3]

Section 2: Experimental Methodology

The following protocols outline the synthesis of cyclohexylamine hydroiodide and the subsequent preparation of samples for NMR analysis. The choices made in these procedures are critical for obtaining high-quality, reproducible data.

Protocol 2.1: Synthesis of Cyclohexylamine Hydroiodide

The synthesis is a straightforward acid-base reaction.

  • Dissolution: Dissolve cyclohexylamine (1.0 g, ~10 mmol) in 20 mL of diethyl ether in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Acidification: While stirring at room temperature, add a solution of hydroiodic acid (57% in water, ~1.1 equivalents) dropwise. Causality: A slight excess of acid ensures complete protonation of the amine.

  • Precipitation: A white precipitate of cyclohexylamine hydroiodide will form immediately. Continue stirring for an additional 30 minutes to ensure the reaction goes to completion.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with two 10 mL portions of cold diethyl ether to remove any unreacted starting material.

  • Drying: Dry the resulting white solid under vacuum to yield cyclohexylamine hydroiodide. The product can be used directly for NMR analysis.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation A Dissolve Cyclohexylamine in Diethyl Ether B Dropwise Addition of Hydroiodic Acid (HI) A->B C Stir for 30 min (Precipitation Occurs) B->C D Vacuum Filtration C->D Transfer Slurry E Wash with Cold Diethyl Ether D->E F Dry Under Vacuum E->F G Cyclohexylamine Hydroiodide (Solid) F->G Final Product G cluster_amine Cyclohexylamine (Free Base) cluster_salt Cyclohexylammonium Iodide amine amine salt salt amine->salt + HI H1_amine H-1: δ ≈ 2.6 ppm H1_amine->amine C1_amine C-1: δ ≈ 50.5 ppm C1_amine->amine H1_salt H-1: δ ≈ 3.2 ppm H1_salt->salt C1_salt C-1: δ ≈ 53.1 ppm C1_salt->salt

Caption: Key ¹H and ¹³C NMR chemical shift changes upon protonation of cyclohexylamine.

Conclusion

Both ¹H and ¹³C NMR spectroscopy provide unambiguous evidence for the conversion of cyclohexylamine to its hydroiodide salt. The characteristic downfield shift of the alpha-proton (H-1) and alpha-carbon (C-1) signals serves as a definitive marker for the formation of the electron-withdrawing ammonium cation. This comparative guide demonstrates how a systematic approach, combining robust experimental protocols with a solid understanding of spectroscopic principles, enables confident structural characterization—a cornerstone of modern chemical and pharmaceutical development.

References

  • Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem. National Center for Biotechnology Information. [Link]

  • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Publications. [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • C6H12 C-13 nmr spectrum of cyclohexane analysis. Doc Brown's Chemistry. [Link]

  • bmse000451 Cyclohexylamine at BMRB. Biological Magnetic Resonance Bank. [Link]

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  • CN101161631A - Preparation method of cyclohexylamine.
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  • The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

  • Cyclohexylamine Usage And Synthesis. LookChem. [Link]

  • On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR. Wiley Online Library. [Link]

  • NMR Sample Prepara-on. Bruker. [Link]

  • 24.10 Spectroscopy of Amines. NC State University Libraries. [Link]

  • Identification of Isomers of Alkylaminophenylethanethiosulfuric Acids by 13C-NMR Calculations. SciELO. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • N,N-Dimethylcyclohexylamine. Organic Syntheses. [Link]

  • NMR Sample Preparation. Western University. [Link]

  • Protonation of β-Cyanoenamines: NMR Spectroscopic and Calculational Studies. ACS Publications. [Link]

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]

  • 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for... ResearchGate. [Link]

  • CYCLOHEXYLAMINE. Ataman Kimya. [Link]

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Comparative

A Senior Application Scientist's Guide to FT-IR Analysis for the Confirmation of Functional Groups in Cyclohexylamine Hydroiodide

For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of robust and reliable research. The f...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of robust and reliable research. The formation of salts, such as hydroiodides, is a common strategy to improve the physicochemical properties of amine-containing compounds. Verifying the successful conversion of the free base to the salt form is a critical step in the synthesis and quality control process. This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FT-IR) spectroscopy for the confirmation of functional groups in cyclohexylamine hydroiodide, a model primary amine salt. We will explore the causality behind experimental choices, present a detailed analytical workflow, and compare FT-IR with other common analytical techniques.

The Imperative of Functional Group Confirmation in Amine Salts

The conversion of an amine to its hydroiodide salt fundamentally alters its chemical structure and, consequently, its spectral properties. The lone pair of electrons on the nitrogen atom of the amine acts as a Brønsted-Lowry base, accepting a proton from hydroiodic acid. This acid-base reaction transforms the primary amino group (-NH₂) into a cyclohexylammonium group (-NH₃⁺). This transformation is the key event we aim to confirm using FT-IR spectroscopy. Failure to confirm complete salt formation can lead to inconsistencies in solubility, stability, and ultimately, the biological activity of the compound under investigation.

FT-IR Spectroscopy: A Vibrational Fingerprint of Salt Formation

FT-IR spectroscopy is a powerful, rapid, and non-destructive analytical technique that probes the vibrational modes of molecules. Covalent bonds within a molecule are not static; they stretch, bend, and vibrate at specific frequencies. When infrared radiation is passed through a sample, molecules absorb energy at frequencies corresponding to their natural vibrational modes. An FT-IR spectrum is a plot of this absorption versus frequency (typically expressed in wavenumbers, cm⁻¹), creating a unique "fingerprint" for a given molecule.

The transition from a primary amine to an ammonium salt introduces distinct changes in the FT-IR spectrum, providing clear evidence of the chemical transformation.

Experimental Protocol: From Synthesis to Spectrum

This section details a self-validating protocol for the synthesis of cyclohexylamine hydroiodide and its subsequent analysis by FT-IR spectroscopy.

Synthesis of Cyclohexylamine Hydroiodide
  • Reaction Setup: In a well-ventilated fume hood, dissolve 1.0 g of cyclohexylamine in 20 mL of a suitable organic solvent (e.g., diethyl ether or isopropanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Acid Addition: While stirring, slowly add a stoichiometric equivalent of hydroiodic acid (HI) dropwise to the cyclohexylamine solution. The reaction is exothermic, so slow addition and potentially an ice bath are recommended to control the temperature.

  • Precipitation and Isolation: The cyclohexylamine hydroiodide salt will precipitate out of the solution as a white solid. Continue stirring for 30 minutes to ensure complete reaction.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold solvent to remove any unreacted starting materials.

  • Drying: Dry the resulting cyclohexylamine hydroiodide crystals under vacuum to remove any residual solvent.

FT-IR Sample Preparation and Analysis

The quality of an FT-IR spectrum is highly dependent on proper sample preparation. For solid samples like cyclohexylamine hydroiodide, the KBr pellet method is a common and effective technique.

  • Sample Grinding: In an agate mortar and pestle, grind a small amount (1-2 mg) of the dried cyclohexylamine hydroiodide to a fine powder.

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar and gently mix with the sample. KBr is transparent in the mid-IR region and serves as an inert matrix.

  • Pellet Formation: Transfer the mixture to a pellet press die and apply pressure according to the manufacturer's instructions to form a thin, transparent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of at least 16 scans to ensure a good signal-to-noise ratio.

  • Background Collection: It is crucial to run a background spectrum of the empty spectrometer to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

Interpreting the Spectral Data: A Tale of Two Functional Groups

The key to confirming the formation of cyclohexylamine hydroiodide lies in comparing its FT-IR spectrum with that of the starting material, cyclohexylamine. The following table summarizes the expected characteristic vibrational frequencies.

Functional Group Vibrational Mode Cyclohexylamine (Free Base) - Expected Wavenumber (cm⁻¹) Cyclohexylamine Hydroiodide (Salt) - Expected Wavenumber (cm⁻¹) Interpretation of Change
N-H (Amine)Symmetric & Asymmetric Stretching3350 - 3250 (two sharp bands)[1]Disappearance of these bandsIndicates the consumption of the primary amine.
N-H⁺ (Ammonium)StretchingAbsent3200 - 2800 (broad, strong band)Appearance of this broad absorption is a hallmark of ammonium salt formation due to hydrogen bonding.
N-H (Amine)Bending (Scissoring)~1650 - 1580 (medium intensity)[1]Disappearance of this bandConfirms the absence of the -NH₂ group.
N-H⁺ (Ammonium)Asymmetric BendingAbsent~1600 - 1575 (strong)A key diagnostic peak for the presence of the -NH₃⁺ group.
N-H⁺ (Ammonium)Symmetric BendingAbsent~1550 - 1500 (medium)Further confirmation of the ammonium functional group.
C-N (Aliphatic)Stretching~1250 - 1020 (weak to medium)Shift to a slightly higher wavenumberThe C-N bond character is altered upon protonation.
C-H (Cyclohexyl)Stretching & Bending~2930, 2850, ~1450Largely unchangedThe cyclohexyl backbone remains intact.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the FT-IR analysis for the confirmation of cyclohexylamine hydroiodide formation.

FTIR_Workflow cluster_synthesis Synthesis cluster_analysis FT-IR Analysis cluster_interpretation Spectral Interpretation Start Cyclohexylamine + HI Reaction Acid-Base Reaction Start->Reaction Product Cyclohexylamine Hydroiodide (Solid) Reaction->Product SamplePrep Sample Preparation (KBr Pellet) Product->SamplePrep FTIR_Acq FT-IR Spectral Acquisition SamplePrep->FTIR_Acq Data_Proc Data Processing (Background Subtraction) FTIR_Acq->Data_Proc Comparison Compare Spectra: Free Base vs. Salt Data_Proc->Comparison Confirmation Confirmation of -NH₃⁺ Group Comparison->Confirmation Presence of N-H⁺ bands Absence of N-H bands No_Confirmation Incomplete Reaction or Incorrect Product Comparison->No_Confirmation Presence of N-H bands

Caption: Workflow for FT-IR confirmation of cyclohexylamine hydroiodide.

Comparative Analysis with Alternative Techniques

While FT-IR is an excellent primary tool for this purpose, a comprehensive understanding requires acknowledging the strengths and limitations of other analytical methods.

Technique Principle Advantages for Amine Salt Confirmation Limitations
FT-IR Spectroscopy Probes molecular vibrations.Fast, non-destructive, provides direct evidence of functional group changes (-NH₂ to -NH₃⁺). Excellent for qualitative confirmation.Can be less sensitive for quantification of mixtures of the free base and salt.
¹H NMR Spectroscopy Analyzes the chemical environment of hydrogen nuclei.Provides detailed structural information. The chemical shift of the N-H protons and adjacent C-H protons will change significantly upon salt formation. Can be used for quantification.Longer analysis time compared to FT-IR. Requires deuterated solvents.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Highly sensitive and provides molecular weight information. Can confirm the presence of the cyclohexylammonium cation.Does not directly probe the functional group transformation in the same way as FT-IR or NMR.
Elemental Analysis Determines the elemental composition of a sample.Can confirm the presence and ratio of iodine in the sample, providing strong evidence for salt formation.Destructive technique. Does not provide structural information about the functional groups.

Logical Framework for Method Selection

The choice of analytical technique often depends on the specific requirements of the analysis, such as the need for qualitative confirmation, quantitative analysis, or detailed structural elucidation.

Method_Selection Start Need to Confirm Amine Salt Formation? FTIR FT-IR Spectroscopy (Qualitative Confirmation) Start->FTIR Fast, direct functional group evidence NMR ¹H NMR Spectroscopy (Structural Elucidation & Quantification) Start->NMR Detailed structural proof needed MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS High sensitivity, molecular ion confirmation Elemental Elemental Analysis (Stoichiometric Confirmation) Start->Elemental Need to confirm elemental composition

Caption: Decision tree for selecting an analytical method.

Conclusion: The Power of a Multi-faceted Approach

FT-IR spectroscopy stands out as a rapid, reliable, and highly informative technique for the routine confirmation of functional group transformation in the synthesis of cyclohexylamine hydroiodide. The distinct appearance of broad N-H⁺ stretching and bending vibrations, coupled with the disappearance of the characteristic primary amine signals, provides a definitive spectral signature of successful salt formation. For a more comprehensive characterization, particularly in a research and development setting, complementing FT-IR data with insights from NMR, Mass Spectrometry, and Elemental Analysis provides an orthogonal and robust validation of the chemical entity. This multi-technique approach ensures the highest level of scientific integrity and confidence in the characterization of pharmaceutical compounds.

References

  • National Institute of Standards and Technology. (n.d.). Cyclohexylamine. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexylamine Hydroiodide. Retrieved from [Link]

  • LookChem. (n.d.). Cyclohexylamine Usage And Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). IR Spectrum Table by Frequency Range. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (2019). Vibrational spectra of methylammonium iodide and formamidinium iodide in a wide temperature range. Retrieved from [Link]

  • YouTube. (2023, May 19). Infrared (IR) Spectroscopy 2: Interpreting IR Spectra. Retrieved from [Link]

  • YouTube. (2017, March 3). Example of Solving Infrared Spectra with Molecular Formulas. Retrieved from [Link]

  • ResearchGate. (2026, February 27). Infrared spectra of complex organic molecules in astronomically relevant ice mixtures: IV. Methylamine. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexanamine, N-cyclohexyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 4 Simplified Infrared Correlation Chart. Retrieved from [Link]

  • ResearchGate. (2025, December 3). Vibrational spectra of methylammonium iodide and formamidinium iodide in a wide temperature range. Retrieved from [Link]

Sources

Validation

Comparative Thermal Stability Analysis of Cyclohexylamine Hydroiodide (CHAI) vs. Standard Perovskite Precursors via TGA/DSC

Executive Summary The operational lifespan of perovskite solar cells (PSCs) and optoelectronic devices is fundamentally limited by the thermal degradation of their organic spacer cations. As researchers pivot from 3D to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The operational lifespan of perovskite solar cells (PSCs) and optoelectronic devices is fundamentally limited by the thermal degradation of their organic spacer cations. As researchers pivot from 3D to 2D/3D heterostructures to enhance device durability, selecting the appropriate organic cation is critical. This guide objectively compares the thermal stability of Cyclohexylamine hydroiodide (CHAI) against industry-standard alternatives—Methylammonium iodide (MAI), Formamidinium iodide (FAI), and Phenethylammonium iodide (PEAI)—using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Mechanistic Insights: The Causality of Thermal Stability

To understand why certain precursors fail under thermal stress while others endure, we must analyze the causality behind molecular structure and activation energy. TGA measures mass loss (volatilization and decomposition), while DSC captures heat flow (phase transitions and melting).

Linear cations like Methylammonium (MA+) possess low steric hindrance and low activation energies for C-N bond cleavage. Under thermal stress, MAI readily undergoes proton transfer and volatilizes into methyl iodide (CH3I) and ammonia (NH3) at temperatures as low as 150 °C1[1]. Formamidinium (FAI) improves upon this via resonance stabilization, delaying primary decomposition into sym-triazine and hydrogen cyanide (HCN) until approximately 245 °C 2[2].

Degradation_Pathway Root Thermal Stress on Perovskite Precursors MAI MAI (Linear) Low Steric Hindrance Root->MAI FAI FAI (Resonance) Moderate Stability Root->FAI CHAI CHAI (Bulky Cyclic) High Steric Hindrance Root->CHAI MAI_Deg Volatilization (~150°C) CH3I + NH3 MAI->MAI_Deg FAI_Deg Decomposition (~245°C) sym-triazine + HCN FAI->FAI_Deg CHAI_Deg Phase Stability (>250°C) Resists C-N Cleavage CHAI->CHAI_Deg

Causality of steric hindrance and molecular structure on thermal degradation pathways.

Comparative Data Analysis

The following table synthesizes quantitative TGA/DSC data to benchmark CHAI against alternative perovskite precursors. The onset of decomposition ( Td​ ) is defined as the temperature at which 5% mass loss is observed via TGA.

Precursor / CationChemical FormulaStructure TypeTGA Onset of Decomposition ( Td​ )Primary Decomposition Products
MAI CH₃NH₃ILinear~150 °C - 190 °CCH₃I, NH₃, CH₄
PEAI C₈H₁₂INAromatic~210 °C - 250 °CVolatile organics, HI
FAI HC(NH₂)₂IResonance~245 °C - 285 °Csym-triazine, HCN, NH₃
CHAI C₆H₁₄INBulky Cyclic> 250 °C (Stable > 520 K)Cyclohexene, HI, NH₃

Experimental Protocol: Self-Validating TGA/DSC Workflow

To ensure reproducibility and scientific integrity, the thermal stability of CHAI and its alternatives must be evaluated using a rigorously controlled, self-validating TGA/DSC protocol. Artifacts such as residual solvent evaporation can easily be mistaken for early thermal degradation if sample preparation is inadequate.

Step-by-Step Methodology

1. Sample Preparation & Desiccation

  • Synthesize or procure high-purity (>99%) precursor powders (CHAI, MAI, FAI, PEAI).

  • Critical Step: Dry the samples in a vacuum oven at 60 °C for 12 hours. This eliminates residual moisture and hygroscopic water, which would otherwise manifest as a false mass-loss peak around 100 °C in the TGA curve.

  • Accurately weigh 5.0 to 10.0 mg of the dried powder into a pre-tared alumina (Al₂O₃) or platinum crucible.

2. Instrument Calibration & Baseline Establishment

  • Calibrate the TGA/DSC instrument using high-purity standard reference materials (e.g., Indium, Zinc) to ensure temperature and heat flow accuracy.

  • Run a blank crucible under identical experimental conditions to establish a stable baseline. This baseline is automatically subtracted from the sample runs to correct for buoyancy effects.

3. Thermal Ramping Protocol

  • Place the sample crucible into the furnace and purge with high-purity inert gas (Nitrogen or Argon) at a constant flow rate of 40–50 mL/min. An inert atmosphere is mandatory to isolate thermal decomposition from oxidative degradation.

  • Equilibrate the system isothermally at 25 °C for 5 minutes.

  • Ramp the temperature from 25 °C to 600 °C at a constant heating rate of 10 °C/min.

4. Data Acquisition & Kinetic Analysis

  • TGA Analysis: Identify the onset decomposition temperature ( Td​ ) by extrapolating the intersection of the pre-transition baseline and the steepest tangent of the primary weight-loss curve.

  • DSC Analysis: Integrate the area under endothermic or exothermic peaks to quantify phase transition enthalpies ( ΔH ). For CHAI, look for solid-solid phase transition peaks prior to the primary decomposition endotherm.

TGA_Workflow A 1. Sample Prep (5-10 mg, Al2O3 Crucible) B 2. Purge & Equilibrate (Ar/N2 Gas, 50 mL/min) A->B C 3. Thermal Ramping (10 °C/min, 25-600 °C) B->C D 4. Data Acquisition (Mass Loss & Heat Flow) C->D E 5. Kinetic Analysis (Td & Enthalpy) D->E

Standardized TGA/DSC experimental workflow for analyzing perovskite precursor stability.

References

  • High-Performance Second-Harmonic Generation in Hybrid Ge Perovskite Ferroelectrics Enabled by Confinement Engineering. ResearchGate. 3

  • Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. Chemistry of Materials. 1

  • Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis. CORE. 2

  • Prospects of Halide Perovskites for Solar-to-Hydrogen Production. MDPI. 4

Sources

Comparative

comparative study of cyclohexylamine hydroiodide and cyclohexylamine hydrochloride

As a Senior Application Scientist specializing in advanced materials and energy systems, I have structured this guide to provide a rigorous, objective comparison between two critical aliphatic amine salts: Cyclohexylamin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in advanced materials and energy systems, I have structured this guide to provide a rigorous, objective comparison between two critical aliphatic amine salts: Cyclohexylamine hydroiodide (CHAI) and Cyclohexylamine hydrochloride (CHACl) .

While they share the same bulky, cyclic organic cation (cyclohexylammonium), the divergence in their halide anions (iodide vs. chloride) fundamentally alters their thermodynamic behavior, steric integration, and application profiles. This guide dissects their mechanistic roles, providing researchers with the causality behind experimental choices in perovskite photovoltaics, organic-inorganic hybrids, and advanced battery electrolytes.

Physicochemical Profiling

Understanding the baseline properties of these precursors is the first step in predicting their behavior in solution and solid-state matrices. The larger ionic radius and high polarizability of the iodide ion in CHAI make it ideal for lattice integration, whereas the highly electronegative and smaller chloride ion in CHACl excels in defect passivation and solvation reconstruction[1][2].

Table 1: Comparative Physicochemical Properties

ParameterCyclohexylamine Hydroiodide (CHAI)Cyclohexylamine Hydrochloride (CHACl)
CAS Number 45492-87-3[1]4998-76-9[3]
Chemical Formula C6​H11​NH2​⋅HI C6​H11​NH2​⋅HCl
Molecular Weight 227.09 g/mol [4]135.63 g/mol
Melting Point ~194 °C[4]205 - 207 °C
Primary Role 2D/3D Perovskite structural spacer, lattice integration[1][4].Interface passivator, electrolyte solvation reconstructor[2][5].
Halide Characteristic Highly polarizable, matches Pb2+ / Sn2+ lattice spacing.High electronegativity, strong hydrogen-bonding capability.

Mechanistic Divergence: Iodide vs. Chloride

CHAI: Lattice Integration and Dimensionality Tuning

In the synthesis of organic-inorganic perovskite solar cells (PSCs), the cyclohexylammonium cation acts as a steric spacer. When paired with iodide (CHAI), the precursor seamlessly integrates into the [PbI6​]4− octahedral network. Because the iodide anion matches the bulk halide composition of standard MAPbI3​ or FAPbI3​ perovskites, CHAI induces the formation of 2D Ruddlesden-Popper or Dion-Jacobson phases at the surface or grain boundaries[1][6]. This dimensional tuning drastically improves the environmental stability of the film by creating a hydrophobic barrier against moisture ingress[6].

CHACl: Interface Passivation and Solvation Engineering

Conversely, the chloride ion in CHACl is often too small to form a stable, continuous 3D network with lead iodide without inducing significant lattice strain. Instead, CHACl is utilized for interface engineering . In inverted PSCs (e.g., utilizing NiOx hole transport layers), fluorinated or standard CHACl derivatives act as buried interface (BIF) modifiers. They suppress high oxidation states (like Ni3+ ), reduce trap density, and enhance charge transfer[5].

Beyond photovoltaics, CHACl has proven revolutionary in aqueous Zinc-Iodine batteries. When added to a ZnSO4​ electrolyte, the cyclohexylamine cation displaces active H2​O molecules in the Zn2+ solvation sheath via ion-dipole interactions. This bilateral nitrogen interface chemistry suppresses zinc dendrite formation and activates a stable four-electron redox chemistry[2].

Visualizing the Workflows

To illustrate the distinct operational environments of these two compounds, the following diagrams map their respective mechanistic pathways.

CHAI_Workflow A Precursor Ink (PbI2 + FAI + CHAI) B Spin Coating & Antisolvent Drip A->B Deposition C Intermediate Adduct Phase B->C Nucleation D Thermal Annealing (100-150°C) C->D Solvent Evap. E 2D/3D Perovskite Thin Film D->E Crystallization

Fig 1: Mechanistic workflow of CHAI integration for 2D/3D perovskite film crystallization.

CHACl_Mechanism A Aqueous ZnSO4 Base Electrolyte B Addition of CHACl (0.1 - 1.0 M) A->B C Solvation Sheath Reconstruction B->C D H2O Displacement by CHA+ Cations C->D Ion-Dipole Interaction E Dendrite-Free Zn Anode & 4e- Redox Activity D->E Interface Passivation

Fig 2: CHACl-driven solvation reconstruction in aqueous Zinc-Iodine battery electrolytes.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step so researchers can verify success in real-time.

Protocol A: CHAI-Assisted 2D/3D Perovskite Film Fabrication

Objective: Form a highly crystalline, moisture-resistant perovskite layer.

  • Precursor Formulation: Dissolve PbI2​ (1.2 M) and Formamidinium Iodide (FAI, 1.0 M) in a 4:1 v/v mixture of DMF:DMSO. Add CHAI at a 0.05 M concentration.

    • Causality: The substoichiometric addition of CHAI ensures it acts as a surface/grain-boundary capping agent rather than disrupting the bulk 3D phase[1][6].

  • Deposition: Spin-coat the solution at 4000 rpm for 30 seconds. At the 10-second mark, rapidly drip 150 µL of chlorobenzene (antisolvent).

    • Causality: The antisolvent extracts the DMF instantly, forcing the intermediate adduct phase to precipitate uniformly, preventing pinhole formation.

  • Thermal Annealing: Transfer the substrate to a hotplate at 150 °C for 15 minutes.

    • Validation Checkpoint: The film must transition from a transparent yellow to a dense, reflective dark black. If the film remains brownish, the solvent is trapped, or the alpha-phase has not fully crystallized. X-ray Diffraction (XRD) should reveal a low-angle peak (typically <10∘ ) confirming the 2D spacer integration.

Protocol B: CHACl-Modified Aqueous Electrolyte Formulation

Objective: Engineer a dendrite-free electrolyte for Zn-I2 batteries[2].

  • Base Preparation: Dissolve 2.8755 g of ZnSO4​⋅7H2​O in 10 mL of deionized water to create a 1 M ZnSO4​ baseline electrolyte[2].

  • Additive Integration: Gradually add 0.678 g of CHACl to achieve a 0.5 M concentration. Stir magnetically at 400 rpm for 30 minutes at room temperature.

    • Causality: The high solubility of CHACl allows it to fully dissociate. The CHA+ cations immediately begin displacing water molecules around the Zn2+ ions, mitigating water-induced parasitic side reactions[2].

  • Electrochemical Assembly: Assemble the CR2032 coin cell using a Zn foil anode and an iodine-loaded cathode.

    • Validation Checkpoint: Prior to assembly, visually inspect the electrolyte; it must be completely homogeneous and transparent without precipitation[2]. Post-assembly, Cyclic Voltammetry (CV) must show distinct oxidation/reduction peaks corresponding to the 2I+/I2​/2I− four-electron transition, validating the activation of the extended redox chemistry[2].

Performance & Application Matrix

When selecting between these two precursors, the decision should be dictated by the target host matrix and the required electrochemical function.

Table 2: Application Selection Matrix

Application DomainPreferred PrecursorPerformance ImpactMechanism of Action
Perovskite Bulk Tuning CHAI Enhances moisture stability; tunes bandgap for tandem cells.Forms 2D hydrophobic capping layers; iodide matches bulk lattice[1][6].
Inverted PSC Interfaces CHACl (or derivatives)Increases PCE (e.g., up to 17.08% with DFCHY); reduces trap density.Bridges NiOx/perovskite interface; suppresses Ni3+ states[5].
Aqueous Zn Batteries CHACl Enables 4-electron redox; extends cycle life.Reconstructs Zn2+ solvation sheath; suppresses dendrites[2].
Phase Transition Hybrids CHACl Triggers reversible dielectric/optical switching (e.g., at 215 K and 367 K).Forms 1D perovskite-type layers with metal chlorides (e.g., CdCl4​ )[7].

Conclusion

The comparative analysis of Cyclohexylamine hydroiodide and Cyclohexylamine hydrochloride underscores a fundamental principle in materials science: the profound impact of the counter-anion. CHAI is the undisputed choice for structural integration within lead-iodide perovskite frameworks, leveraging its matching ionic radius to build robust 2D/3D architectures. Conversely, CHACl operates as a master of interfaces and solvation environments, utilizing its smaller, highly electronegative chloride ion to passivate defects, reconstruct aqueous electrolytes, and synthesize novel 1D hybrid materials. Selecting the correct salt is not a matter of superior quality, but of precise mechanistic alignment with your experimental objectives.

References

  • Organic-Inorganic Perovskite Precursors Source: TCI Chemicals / Greyhound Chrom URL
  • High Purity Cyclohexylamine Hydroiodide (CAS 45492-87-3)
  • 有机-无机钙钛矿前体 (Organic-Inorganic Perovskite Precursors)
  • Research Progress of Cs-Based All-Inorganic Perovskite Solar Cells Source: MDPI URL
  • Temperature-Triggered Reversible Dielectric and Nonlinear Optical Switch Based on the One-Dimensional Organic–Inorganic Hybrid Phase Transition Compound [C6H11NH3]2CdCl4 Source: ACS Publications URL
  • Bilateral Nitrogen Interface Chemistry for Dendrite-Free Zinc–Iodine Batteries with Enhanced Four-Electron Redox Activity Source: ACS Nano URL
  • cyclohexylamine benzoate 3129-92-8 (For CHACl CAS verification)

Sources

Validation

High-Fidelity Purity Validation of Cyclohexylamine Hydroiodide: A Comparative Guide to HPLC-CAD vs. HPLC-ELSD

Introduction: The Analytical Challenge of Perovskite Precursors Cyclohexylamine hydroiodide (CHAI, CAS 45492-87-3) has become a foundational organic onium salt precursor in the synthesis of high-efficiency organic-inorga...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Perovskite Precursors

Cyclohexylamine hydroiodide (CHAI, CAS 45492-87-3) has become a foundational organic onium salt precursor in the synthesis of high-efficiency organic-inorganic halide perovskite solar cells[1][2]. The purity of CHAI directly governs the crystallization kinetics, defect density, and power conversion efficiency (PCE) of the perovskite light-absorbing layer[2]. Even trace organic impurities—such as unreacted amines or degradation byproducts—can act as non-radiative charge recombination centers, severely degrading photovoltaic performance.

Validating the purity of CHAI, however, presents a distinct analytical hurdle. The cyclohexylamine moiety lacks a conjugated π-system, rendering it virtually transparent to standard UV-Vis detection. While legacy methods rely on complex, error-prone pre-column derivatization for fluorescence (FLD) or gas chromatography-mass spectrometry (GC-MS)[3], modern laboratories require direct, universal detection.

As a Senior Application Scientist, I have evaluated numerous approaches to this problem. This guide objectively compares the two leading universal evaporative detectors—Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) —and provides a self-validating, field-proven protocol for CHAI purity analysis[4][5].

The Mechanistic Dilemma: Why Detector Choice Matters

Both CAD and ELSD are nebulizer-based detectors. They operate by evaporating the volatile mobile phase and measuring the residual dried analyte particles[4]. Because they do not rely on a molecule's optical properties, they are theoretically ideal for non-chromophoric compounds like CHAI[5]. However, their underlying detection mechanisms dictate vastly different quantitative capabilities.

  • Evaporative Light Scattering Detection (ELSD): ELSD measures the light scattered by dried aerosol particles. The fundamental limitation here is physics: light scattering varies exponentially with particle size. For particles smaller than 50 nm, ELSD yields little to no signal. This results in a narrow dynamic range (typically two orders of magnitude) and poor sensitivity for low-level trace impurities[4].

  • Charged Aerosol Detection (CAD): CAD utilizes a high-voltage corona discharge needle to ionize nitrogen gas, which then transfers charge diffusionally to the analyte particles[5]. The total charge, measured by a highly sensitive electrometer, is directly proportional to the mass of the analyte. This mechanism maintains robust sensitivity for particles as small as 10 nm, delivering a linear dynamic range of up to four orders of magnitude[4].

The Causality of Choice: In perovskite precursor manufacturing, you must quantify a massive main API peak (99.9% CHAI) alongside minute trace impurities (0.05%) in a single run. CAD’s uniform inter-analyte response allows analysts to perform accurate mass balance calculations of unknown degradation products without needing specific reference standards—a feat ELSD struggles to replicate due to its exponential response curve[5][6].

Quantitative Performance Comparison

The following table summarizes the operational and performance differences between HPLC-CAD and HPLC-ELSD specifically for CHAI purity validation.

ParameterHPLC-CADHPLC-ELSDImpact on CHAI Purity Validation
Detection Mechanism Diffusional charge transfer (Electrometer)Photon scattering (Photomultiplier)CAD provides direct mass-proportional signals; ELSD is exponential.
Dynamic Range ~4 orders of magnitude~2 orders of magnitudeCAD allows simultaneous quantification of the 99% CHAI peak and 0.01% trace impurities without detector saturation[4].
Sensitivity (Particle Size) High (detects <10 nm particles)Moderate (signal drops rapidly <50 nm)CAD detects low-molecular-weight trace amines that ELSD misses[4].
Response Uniformity Highly uniform across non-volatile analytesDependent on analyte physicochemical propertiesCAD enables accurate mass balance of unknown impurities without standards[5][6].
Gradient Compensation Fully compatible via post-column inverse gradientDifficult to normalizeInverse gradient in CAD eliminates baseline drift during complex separations[6].

Experimental Workflow Visualization

G cluster_CAD Charged Aerosol Detector (CAD) cluster_ELSD Evaporative Light Scattering (ELSD) Sample CHAI Sample Prep (Acetonitrile/Water) HPLC HILIC Separation (Volatile Mobile Phase) Sample->HPLC Injection Nebulize Aerosol Nebulization & Desolvation HPLC->Nebulize Eluent Charge Corona Discharge (N2+ Ionization) Nebulize->Charge Dried Particles Laser Laser Illumination (Light Scattering) Nebulize->Laser Dried Particles Electrometer Electrometer (Mass-Proportional Signal) Charge->Electrometer Data Impurity Mass Balance & Purity Validation Electrometer->Data High Sensitivity Photodiode Photomultiplier (Exponential Signal) Laser->Photodiode Photodiode->Data Moderate Sensitivity

Figure 1: Mechanistic workflow comparing HPLC-CAD and HPLC-ELSD for CHAI purity validation.

Self-Validating Experimental Protocol: HPLC-CAD with Inverse Gradient

In our laboratory experience, standard reversed-phase C18 columns suffer from poor retention and peak shape when analyzing the highly polar cyclohexylammonium ion. Therefore, we mandate a Hydrophilic Interaction Liquid Chromatography (HILIC) stationary phase. Furthermore, because evaporative detectors require volatile mobile phases to prevent severe background noise, non-volatile phosphate buffers are strictly prohibited[4].

To establish a self-validating system, this protocol employs a post-column inverse gradient.

Step 1: Chromatographic Conditions
  • Column: ZIC-HILIC (150 mm × 4.6 mm, 3 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid).

  • Mobile Phase B: 100% Acetonitrile.

  • Analytical Gradient: Start at 90% B, ramp to 50% B over 15 minutes.

Step 2: Post-Column Inverse Gradient Implementation
  • The Causality: As the analytical eluent shifts from high organic (90% B) to highly aqueous (50% B), the nebulization efficiency in the CAD changes. Left uncorrected, this artificially alters the response factor of eluting impurities, destroying mass balance accuracy[6].

  • The Solution: Plumb a secondary isocratic pump post-column, delivering an exact inverse gradient (starting at 10% B, ramping to 50% B) via a zero-dead-volume T-piece before the detector. This ensures the CAD continuously nebulizes a constant 50/50 aqueous/organic mixture, normalizing the response factor[6].

Step 3: Nebulization & Detection Settings (CAD)
  • Evaporation Temperature: 35°C (Optimized to preserve semi-volatile amine impurities while fully evaporating the mobile phase).

  • Data Collection Rate: 10 Hz.

  • Power Function (PF): 1.0 (Ensures linear response output).

Step 4: System Suitability & Self-Validation

A robust protocol must prove its own reliability before sample analysis:

  • Blank Injection: Inject the sample diluent (90:10 Acetonitrile:Water). Validation criterion: The baseline must remain flat with no drift, proving the inverse gradient successfully neutralized solvent-induced nebulization changes.

  • Sensitivity Check: Inject a 0.05% (w/w) CHAI standard. Validation criterion: The signal-to-noise (S/N) ratio must be ≥ 10 to validate the Limit of Quantitation (LOQ).

By adhering to this methodology, researchers can confidently quantify the purity of Cyclohexylamine Hydroiodide, ensuring the highest quality precursors for next-generation perovskite photovoltaics.

Sources

Comparative

Cyclohexylamine Hydroiodide vs. Methylammonium Iodide: A Comparative Stability Study in Perovskites

Target Audience: Materials Scientists, Photovoltaic Researchers, and Optoelectronics Development Professionals The commercialization of perovskite solar cells (PSCs) and related optoelectronic devices hinges on overcomin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Photovoltaic Researchers, and Optoelectronics Development Professionals

The commercialization of perovskite solar cells (PSCs) and related optoelectronic devices hinges on overcoming a critical bottleneck: long-term operational stability. While methylammonium iodide (MAI) has historically been the foundational A-site cation for high-efficiency 3D perovskites, its intrinsic thermodynamic instability under heat and moisture remains a fatal flaw.

In recent years, bulky organic cations like Cyclohexylamine Hydroiodide (CHAI) —also referred to as cyclohexylammonium iodide (CYCl-I)—have revolutionized device longevity. By exceeding the Goldschmidt tolerance factor, CHAI does not integrate into the 3D bulk but instead forms a highly stable 2D/3D heterojunction [1]. This guide provides an objective, data-driven comparison of MAI and CHAI, analyzing the causality behind their degradation mechanisms and detailing self-validating protocols for implementing 2D/3D passivation strategies.

Mechanistic Causality: Acid-Base Theory and Steric Hindrance

To understand the performance divergence between MAI and CHAI, we must examine the chemical causality at the molecular level.

The MAI Vulnerability: Thermodynamic Degradation

MAI forms the classic 3D perovskite structure ( MAPbI3​ ). Despite yielding excellent charge carrier mobilities, the methylammonium cation ( MA+ ) is highly susceptible to deprotonation. Under thermal stress or moisture ingress, MA+ acts as a Brønsted-Lowry acid. Rotational spectroscopy has confirmed that MAPbI3​ undergoes irreversible thermodynamic degradation into volatile gases (either CH3​I+NH3​ or CH3​NH2​+HI ) [2]. The volatilization of these species leaves behind a photo-inactive PbI2​ phase, rapidly destroying the device's power conversion efficiency (PCE).

The CHAI Advantage: Inductive Stabilization and Hydrophobicity

CHAI introduces the bulky cyclohexyl ring into the system. This structural modification provides two distinct stabilizing mechanisms:

  • Chemical Stability via Inductive Effects: The 6-membered aliphatic carbon ring exerts a strong electron-donating inductive effect. This increases the basicity of the amine group, resulting in a much stronger N-H+ bond in the conjugate acid compared to MA+ [1]. Consequently, CHAI strongly resists deprotonation, shutting down the primary volatilization pathway.

  • Physical Protection via 2D/3D Heterojunctions: Because the cyclohexyl group is too large to fit within the standard PbI6​ octahedral cage, CHAI naturally segregates to the surface and grain boundaries, forming a 2D Ruddlesden-Popper perovskite phase. The non-polar cyclohexyl rings orient outward, creating a highly hydrophobic barrier that repels moisture and passivates surface trap states, thereby suppressing non-radiative recombination [3].

G MAI MAI (3D Perovskite) MAPbI3 Moisture Moisture / Thermal Stress MAI->Moisture Exposure CHAI CHAI (2D/3D Perovskite) CYCl-MAPbI3 CHAI->Moisture Exposure Degradation Deprotonation & Volatilization (CH3NH2 + HI / CH3I + NH3) Moisture->Degradation Passivation Hydrophobic Barrier & Strong N-H+ Bond Moisture->Passivation Fail Rapid Degradation (PbI2 Formation) Degradation->Fail Success Long-Term Stability (>1000h T90 Lifetime) Passivation->Success

Quantitative Data Comparison

Table 1: Physicochemical Properties
PropertyMethylammonium Iodide (MAI)Cyclohexylamine Hydroiodide (CHAI)
Chemical Formula CH3​NH3​I C6​H11​NH3​I
Role in Perovskite Primary A-site cation (3D bulk)Surface passivator / 2D layer former
Conjugate Acid Strength Relatively Strong (Prone to deprotonation)Weak (Strong N-H+ bond via inductive effect)
Degradation Products Volatile ( CH3​NH2​ , HI , CH3​I , NH3​ )Non-volatile under standard operating temps
Moisture Tolerance Poor (Highly hygroscopic)Excellent (Hydrophobic cyclohexyl ring)
Table 2: Photovoltaic Performance & Stability Metrics

Data synthesized from accelerated stress testing under AM 1.5G illumination and Damp Heat (85°C / 85% RH) conditions.

MetricStandard 3D (MAI-based)2D/3D Heterojunction (CHAI-treated)
Power Conversion Efficiency (PCE) ~20.5% - 21.0%~23.9% - 26.3%
Open-Circuit Voltage ( Voc​ ) ~1.05 V> 1.11 V (Due to suppressed recombination)
T90​ Lifetime (Continuous Illumination) < 200 hours> 1,000 hours
T80​ Lifetime (Damp Heat, 85°C/85% RH) < 50 hours> 1,000 hours

Experimental Protocol: Fabricating the 2D/3D Heterojunction

Causality in Experimental Design: The CHAI treatment is applied via dynamic spin-coating using an orthogonal solvent (isopropanol). This prevents the dissolution of the underlying 3D perovskite layer, ensuring the reaction is strictly confined to the surface and grain boundaries. Subsequent thermal annealing provides the activation energy necessary for the bulky cations to intercalate into the surface lattice, forming the stable 2D phase.

Step-by-Step Methodology
  • 3D Perovskite Precursor Preparation:

    • Dissolve PbI2​ , MAI, and FAI in a mixed solvent of DMF:DMSO (4:1 v/v) to achieve a 1.4 M concentration.

    • Stir at 60°C for 2 hours inside a nitrogen-filled glovebox.

  • 3D Film Deposition:

    • Spin-coat the precursor onto a prepared ITO/SnO2​ substrate at 4000 rpm for 30 seconds.

    • Anti-solvent drip: Drop 150 µL of chlorobenzene at the 10th second to induce rapid crystallization.

    • Anneal the substrate at 100°C for 10 minutes to form the black 3D perovskite phase.

  • CHAI Solution Preparation:

    • Dissolve high-purity Cyclohexylamine Hydroiodide (CHAI) in anhydrous isopropanol (IPA) at a concentration of 3 mg/mL.

  • 2D/3D Heterojunction Formation (Dynamic Spin-Coating):

    • Set the spin-coater to 3000 rpm.

    • While the substrate is spinning, dynamically dispense 100 µL of the CHAI solution onto the 3D perovskite film.

    • Self-Validation Check: The film should maintain its dark, mirror-like appearance. Any bleaching indicates solvent damage to the 3D layer.

  • Secondary Annealing:

    • Anneal the treated film at 100°C for 5 minutes. This drives off residual IPA and facilitates the structural rearrangement required to form the 2D CYCl-MAPbI3​ capping layer.

  • Device Completion:

    • Deposit the Hole Transport Layer (Spiro-OMeTAD) and thermal-evaporate the gold (Au) electrode.

W Substrate Substrate Prep (ITO/SnO2) Precursor 3D Perovskite Spin-Coating Substrate->Precursor Anneal1 Thermal Annealing (100°C, 10 min) Precursor->Anneal1 CHAI_Trt CHAI Surface Treatment Anneal1->CHAI_Trt Anneal2 2D/3D Formation (100°C, 5 min) CHAI_Trt->Anneal2 HTL HTL & Electrode Deposition Anneal2->HTL

Conclusion

References

  • Methodologies to Improve the Stability of High-Efficiency Perovskite Solar Cells | Accounts of Materials Research - ACS Publications.
  • Degradation Mechanism and Relative Stability of Methylammonium Halide Based Perovskites Analyzed on the Basis of Acid–Base Theory | ACS Applied Materials & Interfaces - ACS Publications.
  • Cyclohexylammonium-Based 2D/3D Perovskite Heterojunction with Funnel-Like Energy Band Alignment for Efficient Solar Cells (23.91%) | Advanced Energy Materials - ResearchGate.
Validation

The Impact of Alicyclic Organic Spacers: A Comparative Guide to Cyclohexylamine Hydroiodide in Perovskite Formulations

For Researchers, Scientists, and Professionals in Drug Development In the rapidly evolving landscape of perovskite solar cell technology, the strategic selection of organic spacer cations is paramount to achieving high e...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Professionals in Drug Development

In the rapidly evolving landscape of perovskite solar cell technology, the strategic selection of organic spacer cations is paramount to achieving high efficiency and long-term stability. This guide provides an in-depth technical comparison of various organic spacers, with a specific focus on the emerging role of cyclohexylamine hydroiodide (CHAI). We will explore the causal relationships between the molecular structure of these spacers and their impact on perovskite properties, supported by experimental data and detailed protocols.

The Critical Role of Organic Spacers in Perovskite Architecture

Three-dimensional (3D) organic-inorganic hybrid perovskites have demonstrated remarkable power conversion efficiencies (PCEs). However, their inherent instability towards moisture, heat, and light remains a significant hurdle for commercialization. The introduction of bulky organic cations to form two-dimensional (2D) or quasi-2D perovskite structures has emerged as a promising strategy to enhance stability.[1] These organic spacers insert between the inorganic lead-halide octahedral layers, creating a quantum well-like structure that offers improved resistance to environmental degradation.[2][3]

The choice of the organic spacer cation is not trivial; its size, shape, and chemical functionality directly influence the crystal structure, optoelectronic properties, and overall performance of the perovskite material.[4][5] This guide will delve into the specific effects of an alicyclic spacer, cyclohexylamine hydroiodide, and compare its performance against commonly used linear and aromatic organic cations.

Cyclohexylamine Hydroiodide (CHAI): An Alicyclic Contender

Cyclohexylamine hydroiodide (CHAI), with its bulky, non-aromatic cyclic structure, presents a unique set of properties as an organic spacer. Its alicyclic nature is hypothesized to impart a greater degree of conformational rigidity compared to linear alkyl chains, which can influence the packing and orientation of the perovskite layers.

Impact on Perovskite Morphology and Crystallinity

The incorporation of cyclohexyl-based cations has been shown to influence the crystallization process of perovskite films. For instance, the use of cyclohexylmethylammonium iodide (CMAI) as a passivating agent on top of a 3D perovskite layer leads to the formation of a 2D capping layer.[6] This 2D layer can effectively reduce surface defects and protect the underlying 3D perovskite from moisture.[6] Studies on similar alicyclic spacers like morpholinium (MP) in tin-based perovskites have demonstrated that these spacers can induce more ordered and dense 2D perovskite structures.[7] This improved crystallinity is crucial for efficient charge transport and reduced non-radiative recombination.

Influence on Optoelectronic Properties and Device Performance

The introduction of a 2D layer using cyclohexyl-based spacers can significantly enhance the open-circuit voltage (Voc) and fill factor (FF) of perovskite solar cells. This improvement is attributed to the passivation of trap states at the perovskite surface and grain boundaries.[6][8] The bulky nature of the cyclohexyl group can also create a hydrophobic barrier, further enhancing the moisture resistance of the device.[7]

Comparative Analysis of Organic Spacers

To objectively assess the impact of CHAI, it is essential to compare its performance with other widely used organic spacers. This section will compare CHAI and its derivatives with linear (e.g., n-Butylammonium Iodide - BAI), and aromatic (e.g., Phenethylammonium Iodide - PEAI) spacers.

Organic SpacerChemical StructureKey Impacts on Perovskite PropertiesRepresentative PCEStability EnhancementReference
Cyclohexylammonium (CHA) C₆H₁₁NH₃⁺Forms 2D/3D heterostructures, improves crystallinity, and enhances hydrophobicity.~12.04% (in Sn-based PSCs)Improved operational and oxidative stability.[7]
n-Butylammonium (BA) CH₃(CH₂)₃NH₃⁺Forms layered 2D perovskites, can improve stability but may hinder charge transport between layers.~11.3% (as additive)Enhanced long-term stability under heating.[9]
Phenethylammonium (PEA) C₆H₅CH₂CH₂NH₃⁺Forms 2D capping layers, effective surface passivation, reduces non-radiative recombination.~16-17% (in flexible PSCs)Retains ~85-90% of initial efficiency after 700 bending cycles.[8]
Propylammonium (PA) CH₃CH₂CH₂NH₃⁺Acts as a passivation agent, reduces defects, and suppresses non-radiative recombination.~23% (in p-i-n devices)Enhanced humidity stability, retaining 90% of initial efficiency after 500h.[10]

Table 1: Comparison of Different Organic Spacers in Perovskite Solar Cells.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed experimental methodologies for the synthesis of perovskite precursors and the fabrication of perovskite solar cells using different organic spacers.

Synthesis of Organic Spacer Precursors (General Procedure)

The synthesis of organic ammonium iodide salts typically involves the reaction of the corresponding amine with hydroiodic acid.

Diagram: Synthesis of Organic Ammonium Iodide

graph Synthesis { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Organic Amine (e.g., Cyclohexylamine)"]; HI [label="Hydroiodic Acid (HI)"]; Solvent [label="Solvent (e.g., Ethanol)"]; Stirring [label="Stirring at 0°C", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Organic Ammonium Iodide (e.g., CHAI)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine -> Stirring; HI -> Stirring; Solvent -> Stirring; Stirring -> Product; }

Caption: General workflow for the synthesis of organic ammonium iodide precursors.

Step-by-Step Protocol:

  • Dissolve the organic amine (e.g., cyclohexylamine, 10 mmol) in a suitable solvent like ethanol (20 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add hydroiodic acid (57 wt% in water, 10 mmol) dropwise to the amine solution while stirring vigorously.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting white precipitate with diethyl ether several times to remove any unreacted starting materials.

  • Dry the final product in a vacuum oven at 60°C for 24 hours.

Fabrication of 2D/3D Perovskite Solar Cells (General Procedure)

This protocol outlines a common method for fabricating perovskite solar cells with a 2D capping layer.

Diagram: Perovskite Solar Cell Fabrication Workflow

Caption: Step-by-step workflow for the fabrication of a 2D/3D perovskite solar cell.

Step-by-Step Protocol:

  • Substrate Preparation: Clean fluorine-doped tin oxide (FTO) coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each. Dry the substrates with a nitrogen gun.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact layer of SnO2 by spin-coating a precursor solution onto the FTO substrate, followed by annealing.

  • 3D Perovskite Layer Formation: Prepare a 3D perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and MACl in DMF:DMSO).[10] Spin-coat the precursor solution onto the ETL-coated substrate. During the spin-coating, drop an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization. Anneal the film at a specified temperature (e.g., 100-150°C).[11]

  • 2D Organic Spacer Layer Deposition: Prepare a solution of the desired organic spacer iodide (e.g., CHAI, PEAI, or BAI) in isopropanol (e.g., 5 mg/mL). Spin-coat the organic spacer solution onto the 3D perovskite layer. Anneal the film at a lower temperature (e.g., 100°C) for a short duration (e.g., 10 minutes).[10]

  • Hole Transport Layer (HTL) Deposition: Deposit a layer of Spiro-OMeTAD solution (containing additives like Li-TFSI and t-BP) via spin-coating.

  • Metal Electrode Deposition: Thermally evaporate a metal contact (e.g., gold or silver) through a shadow mask to define the active area of the solar cell.

Conclusion and Future Outlook

The use of organic spacers is a critical strategy for enhancing the stability and performance of perovskite solar cells. Cyclohexylamine hydroiodide and other alicyclic spacers offer a promising alternative to traditional linear and aromatic cations. Their rigid, bulky structure can promote ordered crystal growth, passivate defects, and improve the material's hydrophobicity.

The comparative data presented in this guide highlights that while CHAI shows significant promise, particularly in improving stability, further research is needed to optimize its performance to match the high efficiencies achieved with some aromatic spacers like PEAI. Future work should focus on a systematic investigation of a wider range of alicyclic spacers with varying ring sizes and functional groups. Understanding the precise interplay between the spacer's molecular structure and the resulting perovskite properties will be key to designing the next generation of highly efficient and stable perovskite solar cells.

References

  • Chen, Y., Sun, Y., & Peng, J. (2019). Tailoring the functionality of organic spacer cations for efficient and stable quasi-2D perovskite solar cells. Advanced Functional Materials, 29(22), 1900221. [Link]

  • Kingsford, R. L., Jackson, S. R., Bloxham, L. C., & Bischak, C. G. (2021). Controlling Phase Transitions in Two-Dimensional Perovskites through Organic Cation Alloying. Journal of the American Chemical Society. [Link]

  • Li, J., Wang, H., Zhang, T., Li, Y., & Zhao, Y. (2021). Cyclohexylmethylammonium iodide-based bilateral interface engineering for efficient perovskite solar cells with improved stability and negligible hysteresis. Journal of Materials Chemistry C, 9(40), 14233-14240. [Link]

  • Maiti, A. (2020). How to prepare a perovskite precursor?. ResearchGate. [Link]

  • Zou, Y., Gao, Y., & Liu, Y. (2024). The role of organic spacers in 2D/3D hybrid perovskite solar cells. Materials Chemistry Frontiers. [Link]

  • Ahmadi, M., Wu, T., & Hu, B. (2017). The Effect of Organic Spacer Cations with Different Chain Lengths on Quasi-Two-Dimensional Perovskite Properties. ACS Nano, 11(8), 8147-8154. [Link]

  • Chatterjee, S., & Pal, A. J. (2016). Effects of the additives: N -propylammonium or n -butylammonium iodide on the performance of perovskite solar cells. Journal of Materials Chemistry A, 4(43), 17046-17054. [Link]

  • Detailed protocol for fabrication of perovskite solar cells. (2021, October 30). YouTube. [Link]

  • Hossain, M. I., et al. (2021). Spacer Engineering Using Aromatic Formamidinium in 2D/3D Hybrid Perovskites for Highly Efficient Solar Cells. ACS Energy Letters, 6(5), 1836-1844. [Link]

  • Lee, Y. S., Do, J. J., & Jung, J. W. (2021). A comparative study of surface passivation of p-i-n perovskite solar cells by phenethylammonium iodide and 4-fluorophenethylammonium iodide for efficient and practical perovskite solar cells with long-term reliability. Kyung Hee University. [Link]

  • Liu, T., et al. (2025). Enhanced Efficiency and Mechanical Stability in Flexible Perovskite Solar Cells via Phenethylammonium Iodide Surface Passivation. MDPI. [Link]

  • Park, S. M., et al. (2024). Molecularly Engineered Alicyclic Organic Spacers for 2D/3D Hybrid Tin-based Perovskite Solar Cells. Advanced Materials. [Link]

  • Wang, L., et al. (2021). Synthesis of centimeter-size two-dimensional hybrid perovskite single crystals with tunable, pure, and stable luminescence. Journal of Materials Chemistry C, 9(48), 17357-17364. [Link]

  • Farooq, W., et al. (2021). Comparative Study of Thin-Film Perovskite Solar Cells Based on Methylammonium Lead Iodide and Methylammonium Lead Bromide. International Review of Electrical Engineering (IREE), 16(1), 69. [Link]

  • A high-throughput synthesis protocol for accelerated exploration of novel mixed perovskite materials. (2022). UPCommons. [Link]

  • Zhang, Y., et al. (2024). Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. Nanomaterials, 14(17), 1416. [Link]

  • Solution Processing of Hybrid Perovskite by Scalable and Sustainable Techniques for Solar Cell Application. (2022). IAEA. [Link]

  • Islam, M. S., et al. (2023). Surface Passivation by Sulfur-Based 2D (TEA)2PbI4 for Stable and Efficient Perovskite Solar Cells. ACS Applied Energy Materials, 6(7), 3846-3855. [Link]

  • Li, W., & Rothlisberger, U. (2022). Impact of Spacer Cation on the Properties of Two-Dimensional Monolayer Hybrid Halide Perovskites. ChemRxiv. [Link]

  • Wang, Z., et al. (2021). Improved efficiency and stability of flexible perovskite solar cells by a new spacer cation additive. Journal of Materials Chemistry A, 9(41), 23949-23957. [Link]

  • Selection of Functional Spacer Cations for Efficient 2D/3D Perovskite Solar Cells. (2023). CCS Chemistry. [Link]

  • Synthesis of Stable Solution-Processed (TEA)2PbI4 2D Halide Perovskite for Photodetectors. (2026). ResearchGate. [Link]

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Comparative

Analytical Frontiers: Raman Spectroscopy for Characterizing Cyclohexylamine Hydroiodide in Advanced Materials

Executive Summary The integration of bulky organic cations like Cyclohexylamine Hydroiodide (CHAI) —also referred to as cyclohexylammonium iodide—has revolutionized the stability and efficiency of low-dimensional (2D/3D)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of bulky organic cations like Cyclohexylamine Hydroiodide (CHAI) —also referred to as cyclohexylammonium iodide—has revolutionized the stability and efficiency of low-dimensional (2D/3D) perovskite materials. Whether deployed in scaled-up solar-to-hydrogen photoelectrodes or hybrid germanium perovskite ferroelectrics , confirming the precise structural incorporation of CHAI is a critical analytical bottleneck.

Mechanistic Insights: The Analytical Challenge of CHAI

CHAI ( C6​H11​NH3​I ) acts as a bulky spacer cation. When introduced into a metal-halide framework (e.g., Pb-I or Ge-I), it alters the local coordination environment, often forming 2D layered structures or passivating 3D grain boundaries.

The Causality of Technique Selection: Standard mid-IR FTIR detectors cut off around 400 cm⁻¹, rendering them blind to the critical heavy-atom vibrations of the inorganic framework (typically 50–150 cm⁻¹). While XRD excels at determining long-range crystallographic order, it lacks the spatial resolution required to map microscopic phase distributions across a film.

Raman spectroscopy bridges this gap. The highly polarizable electron clouds of heavy metal-halide bonds yield intense Raman scattering at low frequencies. Furthermore, confocal Raman microscopy allows scientists to spatially map the distribution of unreacted CHAI, intermediate phases, and the final perovskite phase at sub-micron resolution—a capability directly linked to optimizing device performance .

MultiModal CHAI CHAI Characterization Raman Raman Spectroscopy (Local Structure & Mapping) CHAI->Raman XRD X-Ray Diffraction (Long-Range Crystallinity) CHAI->XRD FTIR FTIR Spectroscopy (Functional Groups) CHAI->FTIR

Multi-modal characterization logic for CHAI.

Comparative Performance Analysis

To objectively evaluate the utility of Raman spectroscopy, we must benchmark it against the industry-standard alternatives.

Table 1: Performance Comparison of Characterization Techniques for CHAI
Analytical FeatureConfocal Raman SpectroscopyFTIR Spectroscopy (ATR)X-Ray Diffraction (XRD)
Primary Target Low-frequency framework vibrations (Pb-I, Ge-I), local coordinationHigh-frequency organic functional groups (N-H, C-H, C-N)Long-range crystallographic order, phase identification
Spatial Resolution High (~300 nm) via confocal mappingLow (Bulk or ~10 µm with micro-FTIR)Bulk (unless micro-XRD is employed)
Low-Frequency Limit Excellent (down to 10 cm⁻¹) Poor (typically cuts off at 400 cm⁻¹)N/A
Moisture Interference Negligible (Water is a weak Raman scatterer)High (Strong O-H stretching masks signals)None
Sample Preparation Non-destructive, no special prepMinimal (ATR), requires physical contactMinimal, requires flat uniform film
Key Advantage for CHAI Maps spatial distribution of CHAI intermediate phases at grain boundariesIdentifies hydrogen bonding (e.g., N-H···I interactions)Confirms the formation of 2D/3D heterojunctions

Experimental Protocol: Self-Validating Raman Mapping

Step-by-Step Methodology

Step 1: Instrument Calibration

  • Action: Calibrate the Raman spectrometer using a standard crystalline silicon wafer.

  • Validation Check: Ensure the first-order optical phonon band of silicon is centered exactly at 520.7 ± 0.5 cm⁻¹ . Causality: Low-frequency metal-halide modes are highly sensitive to grating misalignment; a shift of even 2 cm⁻¹ can lead to misidentification of the CHAI intermediate phase.

Step 2: Laser Selection and Power Optimization

  • Action: Select a 532 nm or 785 nm excitation laser. Set the laser power to <1 mW at the sample surface using neutral density filters.

  • Validation Check: Acquire three consecutive spectra at the same spot. If the peak ratios change or the baseline rises, thermal degradation is occurring. Causality: Hybrid perovskites and CHAI organics are highly beam-sensitive. Excessive power will induce localized heating and phase segregation, generating false data.

Step 3: Confocal Mapping Setup

  • Action: Focus the objective (e.g., 100x, NA 0.9) on the film surface. Define a mapping grid (e.g., 20 µm × 20 µm) with a step size of 0.5 µm.

  • Validation Check: Monitor the Rayleigh scattering intensity to ensure the focal plane remains constant across the rough grain boundaries.

Step 4: Spectral Acquisition and Phase Deconvolution

  • Action: Acquire spectra from 50 cm⁻¹ to 3500 cm⁻¹. Focus on the 50–150 cm⁻¹ region for the inorganic framework and the 2800–3000 cm⁻¹ region for the cyclohexyl ring C-H stretching.

  • Validation Check: Cross-reference the spatial map of the intermediate phase (e.g., tracking the shifted Pb-I stretching mode) with the optical micrograph. The intermediate phase should localize predominantly at the grain boundaries, confirming the passivation mechanism .

Workflow A 1. Sample Preparation (CHAI-treated Film) B 2. Optical Targeting (Grain Boundaries) A->B C 3. Confocal Raman Mapping (Low Laser Power <1 mW) B->C D 4. Spectral Acquisition (Low-Frequency Modes) C->D E 5. Spatial Phase Distribution (Data Deconvolution) D->E

Data Interpretation: Decoding the Raman Shifts

When analyzing CHAI in perovskite systems, the data must be interpreted through the lens of structural confinement and hydrogen bonding .

  • Framework Distortion (Low-Frequency Region): In a standard 3D perovskite, the symmetric stretching mode of the metal-halide octahedra appears as a broad peak (e.g., ~100 cm⁻¹ for Pb-I). Upon CHAI incorporation, the bulky cyclohexyl ring forces a distortion or a dimensional reduction (forming 2D layers). This results in a distinct blue-shift and narrowing of the peak due to the stiffening of the lattice and the quantum confinement effect.

  • Organic Cation Modes (High-Frequency Region): The ring-breathing modes of the cyclohexylamine group (~800 cm⁻¹) and the N-H stretching modes (~3100 cm⁻¹) serve as direct markers for the presence of CHAI. A broadening in the N-H stretch indicates strong hydrogen bonding between the ammonium group of CHAI and the terminal iodides of the inorganic framework.

Conclusion

While XRD and FTIR remain foundational techniques, Raman spectroscopy is uniquely equipped to characterize Cyclohexylamine Hydroiodide in advanced materials. By providing non-destructive, high-resolution spatial mapping of low-frequency vibrational modes, Raman spectroscopy allows researchers to visualize the exact localization of CHAI—proving whether it has successfully passivated grain boundaries or formed a highly crystalline 2D heterojunction. For drug development and materials scientists aiming to engineer the next generation of stable perovskites or ferroelectrics, integrating confocal Raman mapping into the analytical workflow is not just an option; it is a mechanistic necessity.

References

  • Jeong, W., Jang, G., Yun, J., et al. "Large-area all-perovskite-based coplanar photoelectrodes for scaled-up solar hydrogen production." Energy & Environmental Science, 2024, 17, 3604-3617.[Link]

  • Guo, Z., Han, D., Song, X.-J., et al. "High-Performance Second-Harmonic Generation in Hybrid Ge Perovskite Ferroelectrics Enabled by Confinement Engineering." Aggregate, 2026, 7, e70242.[Link]

Validation

Comparative Guide: Catalytic Activity of Cyclohexylamine Hydroiodide vs. Alternative Amine Salts

Introduction Amine hydroiodide salts have emerged as highly efficient, metal-free bifunctional organocatalysts for a variety of chemical transformations. They are most notably utilized in the coupling of epoxides with CO...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Amine hydroiodide salts have emerged as highly efficient, metal-free bifunctional organocatalysts for a variety of chemical transformations. They are most notably utilized in the coupling of epoxides with CO₂ to form cyclic carbonates, and in the synthesis of 2-oxazolidinones from epoxides and isocyanates. The core advantage of these catalysts lies in their dual-activation mechanism: the acidic ammonium proton (N–H) electrophilically activates the epoxide via hydrogen bonding, while the iodide anion (I⁻) serves as a potent nucleophile to open the oxirane ring.

This guide objectively compares the catalytic activity of Cyclohexylamine Hydroiodide (CHAI) —a primary aliphatic amine salt—against tertiary and quaternary amine salt alternatives, providing mechanistic insights and self-validating experimental protocols.

Mechanistic Rationale: The Causality of Bifunctional Organocatalysis

To understand the performance differences between amine salts, we must analyze the causality behind their molecular structures and how they interact within the catalytic cycle.

  • Cyclohexylamine Hydroiodide (CHAI) : As a primary amine salt ( R−NH3+​I− ), CHAI possesses three N–H protons. While this theoretically offers robust hydrogen-bond donating (HBD) capacity to activate the epoxide oxygen, it introduces two distinct catalytic disadvantages. First, the highly polar primary ammonium headgroup limits its solubility in neat, non-polar epoxide substrates. Second, the equilibrium between the salt and its free base (cyclohexylamine) can lead to competitive nucleophilic attack by the amine itself, forming unwanted amino alcohol byproducts rather than the target cyclic carbonate.

  • Triethylamine Hydroiodide (TEAHI) : A tertiary amine salt ( R3​N−H+I− ) with a single N–H proton. TEAHI represents the optimal balance for this chemistry. It provides sufficient HBD capacity for electrophilic activation without suffering from the side reactions typical of primary amines. Furthermore, its lipophilic ethyl groups ensure excellent solubility in solvent-free conditions, making it a highly effective bifunctional catalyst[1].

  • Tetrabutylammonium Iodide (TBAI) : A quaternary ammonium salt lacking N–H protons. TBAI acts purely as a nucleophile. Without a hydrogen-bond donor to activate the epoxide ring, TBAI exhibits sluggish kinetics unless paired with an external co-catalyst (like a phenol or alcohol) or subjected to significantly higher thermal energy.

G Substrate Epoxide + CO2 Activation Electrophilic Activation (N-H···O) Substrate->Activation Cat Amine Hydroiodide Catalyst Cat->Activation RingOpen Nucleophilic Attack (I-) Cat->RingOpen Activation->RingOpen Insertion CO2 Insertion RingOpen->Insertion Product Cyclic Carbonate Insertion->Product Product->Cat Regeneration

Bifunctional catalytic cycle of amine hydroiodides in epoxide ring-opening.

Comparative Catalytic Performance

The following table synthesizes the quantitative performance of various amine hydroiodide salts in a benchmark solvent-free coupling reaction (Styrene oxide + CO₂ Styrene carbonate).

CatalystAmine TypeN-H ProtonsH-Bond Donor CapacityRelative Solubility (Neat Epoxide)Yield (%)*
Cyclohexylamine Hydroiodide (CHAI) Primary3HighLow78%
Triethylamine Hydroiodide (TEAHI) Tertiary1ModerateHigh95%
Pyridine Hydroiodide Aromatic1ModerateModerate88%
Tetrabutylammonium Iodide (TBAI) Quaternary0NoneVery High42%

*Reaction Conditions: 10 mmol styrene oxide, 2 mol% catalyst, 1.0 MPa CO₂, 90 °C, 12 hours, solvent-free.

Experimental Protocol: Self-Validating Workflow for Epoxide Coupling

To rigorously evaluate the catalytic activity of these amine salts, researchers must employ a self-validating experimental design. This protocol includes built-in control experiments (a catalyst-free baseline and a mono-functional catalyst control) to definitively prove that the observed yield is due to the bifunctional nature of the amine hydroiodide, rather than background thermal reactivity.

Objective: Synthesize styrene carbonate from styrene oxide and CO₂ while validating the dual-activation mechanism.

Step-by-Step Methodology:

  • Preparation of Reaction Vessels: Equip four high-pressure stainless-steel autoclaves (50 mL capacity) with magnetic stir bars. Dry the vessels under a vacuum at 80 °C for 2 hours prior to use.

  • Substrate & Catalyst Loading:

    • Vessel A (Target Evaluation): Add 10 mmol styrene oxide + 2 mol% CHAI.

    • Vessel B (Benchmark Evaluation): Add 10 mmol styrene oxide + 2 mol% TEAHI.

    • Vessel C (Nucleophile Control): Add 10 mmol styrene oxide + 2 mol% TBAI (Lacks H-bond donor).

    • Vessel D (Negative Control): Add 10 mmol styrene oxide (No catalyst).

  • Purging and Pressurization: Seal the autoclaves. Purge the systems with CO₂ gas three times to remove atmospheric air and moisture, then pressurize each vessel to exactly 1.0 MPa with CO₂.

  • Thermal Activation: Place the vessels in a pre-heated oil bath at 90 °C. Maintain magnetic stirring at 500 rpm for exactly 12 hours.

  • Quenching and Extraction: Remove the vessels and cool them in an ice-water bath to safely depressurize the CO₂. Extract the crude reaction mixtures using ethyl acetate (3 × 15 mL) and wash with distilled water to remove the residual catalyst salts.

  • Validation Analysis (Causality Check): Evaporate the solvent and analyze the crude product via ¹H NMR spectroscopy (CDCl₃).

    • Vessel D will show <5% conversion, proving thermal background is negligible.

    • Vessel C will show low-to-moderate conversion, proving that the I⁻ nucleophile alone is insufficient under mild conditions.

    • Vessels A & B will show high conversion, definitively validating that the synergistic N-H hydrogen bonding and I⁻ nucleophilicity are required for optimal catalytic turnover[1].

Alternative Applications: Beyond Epoxide Ring-Opening

While CHAI may exhibit slightly lower yields than TEAHI in solvent-free CO₂ fixation due to solubility and primary amine side-reactions, it excels in other advanced chemical domains:

  • Oxidative Amidation: Amine hydrohalide salts are highly effective reagents and co-catalysts in the 2[2]. In these protocols, the amine salt serves as both the nitrogen source and a participant in the catalytic cycle alongside copper catalysts, forming stable amide bonds under mild conditions.

References

  • ResearchGate - Triethylamine Hydroiodide as a Bifunctional Catalyst for the Solvent-Free Synthesis of 2-Oxazolidinones. Available at:[Link]

  • Organic Chemistry Portal - Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. Available at:[Link]

  • MDPI - Prospects of Halide Perovskites for Solar-to-Hydrogen Production. Available at:[Link]

Sources

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